Solubility Profile of 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide in Organic Solvents: A Technical Guide for Process Chemistry
Executive Summary In the realm of pharmaceutical synthesis and materials science, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) serves as a critical bifunctional building block [1]. It is extens...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of pharmaceutical synthesis and materials science, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) serves as a critical bifunctional building block [1]. It is extensively utilized in the synthesis of histamine H3 receptor antagonists, specialized ionic liquids, and complex functionalized imidazoles [4].
Because it is a hydrobromide salt, its physicochemical behavior—specifically its solubility profile—diverges significantly from that of neutral organic molecules. For process chemists and formulators, understanding the thermodynamic and kinetic factors governing the dissolution of this compound is paramount for optimizing reaction yields, designing purification workflows (such as solvent-mediated recrystallization), and preventing premature precipitation during scale-up. This whitepaper provides an authoritative, mechanistic analysis of its solubility across various organic solvents, supported by self-validating experimental protocols.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, one must first deconstruct its molecular architecture. The compound consists of a positively charged 1-methyl-1H-imidazolium core, a lipophilic 2-bromoethyl substituent at the 5-position, and a bromide counterion.
The Causality of Dissolution
The dissolution of an organic salt is a thermodynamic competition between the crystal lattice energy (the energy holding the imidazolium cation and bromide anion together) and the solvation energy (the energy released when solvent molecules encapsulate the dissociated ions).
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are exceptional at dissolving hydrobromide salts. The hydroxyl groups act as strong hydrogen-bond donors, effectively solvating the highly polarizable bromide anion. Simultaneously, the oxygen lone pairs stabilize the imidazolium cation. This dual-action solvation easily overcomes the high lattice energy [2].
Polar Aprotic Solvents (e.g., DMSO, DMF): While these solvents possess high dielectric constants capable of separating the ion pair, they lack hydrogen-bond donors. Consequently, they solvate the imidazolium cation effectively but leave the bromide anion relatively "naked" and poorly stabilized. This results in moderate solubility compared to protic solvents.
Non-Polar Solvents (e.g., Toluene, Hexane): Lacking both a high dielectric constant and functional groups capable of ion-dipole interactions, non-polar solvents cannot overcome the lattice energy. The compound remains practically insoluble.
Solvation thermodynamics of the imidazole hydrobromide salt across solvent classes.
Quantitative Solubility Profile
Based on the established behavior of alkylimidazole hydrobromides, the following table summarizes the anticipated solubility profile of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide at standard ambient temperature (25°C).
Solvent Category
Specific Solvent
Dielectric Constant (ε)
Estimated Solubility Range (mg/mL)
USP Descriptive Term
Polar Protic
Methanol
32.7
> 100
Freely Soluble
Polar Protic
Ethanol
24.5
50 - 100
Soluble
Polar Protic
Isopropanol
18.0
10 - 30
Sparingly Soluble
Polar Aprotic
DMSO
46.7
30 - 50
Soluble
Polar Aprotic
DMF
36.7
20 - 40
Sparingly Soluble
Polar Aprotic
Acetonitrile
37.5
1 - 5
Slightly Soluble
Non-Polar
Dichloromethane
8.9
< 0.1
Practically Insoluble
Non-Polar
Toluene
2.4
< 0.01
Practically Insoluble
Data Note: The high solubility in methanol and ethanol makes them ideal candidates for solvent-antisolvent precipitation workflows (e.g., dissolving the salt in minimal methanol and precipitating with diethyl ether).
To generate highly accurate, empirical solubility data for specific process conditions, the "Shake-Flask" method remains the gold standard [3]. However, as a Senior Application Scientist, I must emphasize that a standard protocol is insufficient without built-in validation mechanisms.
The following protocol is designed as a self-validating system . It ensures that thermodynamic equilibrium has been genuinely achieved and that the solid state of the compound has not covertly altered (e.g., forming a solvate) during the experiment.
Step-by-Step Workflow
Saturation Preparation:
Weigh an excess amount (approximately 150% of the estimated solubility limit) of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide into a tightly sealed borosilicate glass vial.
Add exactly 5.0 mL of the target organic solvent.
Isothermal Equilibration:
Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.
Agitate at 200 RPM. Causality: Mechanical agitation reduces the boundary layer thickness around the solid particles, accelerating the kinetic approach to thermodynamic equilibrium without inducing vortex-driven particle agglomeration [3].
Time-Course Sampling (The Validation Check):
Extract a 0.5 mL aliquot at 24 hours and another at 48 hours .
Self-Validation: If the concentration at 48 hours is within 2% of the 24-hour sample, thermodynamic equilibrium is confirmed. If it is higher, continue agitation for another 24 hours.
Phase Separation:
Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Avoid standard syringe filtration, as the active compound may adsorb onto the filter membrane, falsely lowering the measured solubility.
Quantification:
Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (using a C18 column, monitoring at the imidazole absorbance maximum, typically ~210-220 nm).
Solid-State Verification (Critical Step):
Recover the undissolved pellet from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Solvents like ethanol or DMSO can sometimes integrate into the crystal lattice, forming a solvate. If the XRPD pattern of the recovered pellet differs from the starting bulk powder, the measured solubility corresponds to the solvate, not the original anhydrous salt.
Self-validating shake-flask workflow for equilibrium solubility determination.
Process Chemistry Implications
Understanding this solubility profile directly informs downstream processing:
Reaction Solvent Selection: If 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is used as an electrophile in an SN2 reaction, polar aprotic solvents (like DMF or Acetonitrile) are ideal. They provide sufficient solubility for the salt while maintaining the nucleophilicity of the incoming reagent (since aprotic solvents do not hydrogen-bond to nucleophiles) [2].
Purification via Recrystallization: The steep temperature-solubility curve of hydrobromide salts in ethanol makes it an excellent recrystallization solvent. The compound can be dissolved in boiling ethanol and slowly cooled to induce the crystallization of high-purity material, leaving organic impurities in the mother liquor [4].
References
Grimmett, M. R. "Product Class 3: Imidazoles." Science of Synthesis, Thieme-Connect. Available at:[Link]
World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at: [Link]
Zhukovskaya, O. N., et al. "Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole." Research Results in Pharmacology. Available at:[Link]
Exploratory
Thermodynamic Stability and Degradation Kinetics of 5-(2-bromoethyl)-1-methyl-1H-imidazole Hydrobromide: A Comprehensive Technical Guide
Executive Summary In the landscape of advanced pharmaceutical synthesis, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) serves as a highly reactive, critical intermediate, frequently utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced pharmaceutical synthesis, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) serves as a highly reactive, critical intermediate, frequently utilized in the development of histamine H3 receptor antagonists and related imidazole-containing active pharmaceutical ingredients (APIs).
However, the very structural features that make this compound synthetically valuable—the nucleophilic imidazole core, the highly reactive 2-bromoethyl moiety, and the hydrobromide salt form—also render it thermodynamically fragile. Understanding its thermal boundaries, moisture-induced phase transitions, and degradation kinetics is paramount for researchers and process chemists to prevent yield loss, avoid toxic degradation byproducts, and ensure lot-to-lot reproducibility. This whitepaper synthesizes field-proven thermodynamic principles to provide an authoritative guide on handling, profiling, and preserving this complex molecule.
The thermodynamic stability of imidazole hydrobromide salts is inherently lower than their fluorinated or sulfate-based counterparts. Halide anions, particularly bromides, drastically reduce the thermal stability of the crystal lattice[1]. For 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, the dual presence of a bromide counter-ion and a covalently bound bromine atom creates multiple vectors for thermodynamic instability.
Quantitative Thermodynamic Parameters
The following table summarizes the foundational physicochemical and thermodynamic data critical for process design:
Parameter
Value / Characteristic
Thermodynamic Implication
CAS Number
1803561-12-7
Unique identifier for structural and regulatory tracking[2].
Molecular Weight
269.97 g/mol
High mass density due to dual bromine atoms dictates specific heat capacity[3].
Salt Form
Hydrobromide (HBr)
Increases lattice energy but introduces severe hygroscopicity; lowers melting point relative to free base[4].
Represents the true kinetic boundary for vacuum drying and long-term processing[6].
Moisture Sorption Kinetics
Saturation (Weibull Model)
Rapid moisture uptake acts as a thermodynamic plasticizer, drastically lowering melting transitions[6].
Mechanisms of Thermal and Hydrolytic Degradation
To design effective storage and handling protocols, one must understand the causality behind the compound's degradation. The degradation of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is not a simple melting event; it is a complex, multi-pathway kinetic process driven by thermal stress and moisture ingress.
Nucleophilic Attack and Dealkylation: At elevated temperatures, the bromide counter-ion (
Br−
) can act as a nucleophile. In imidazole hydrobromide salts, this typically leads to reverse alkylation, where the salt decomposes into a neutral imidazole and an alkyl bromide[1].
Intermolecular Oligomerization: The 2-bromoethyl group is an excellent electrophile. Under thermal stress, the nucleophilic nitrogen of one imidazole ring can attack the 2-bromoethyl group of an adjacent molecule, leading to irreversible oligomerization or polymerization.
Hydrolysis: When exposed to ambient humidity, the highly hygroscopic HBr salt absorbs water. This moisture not only lowers the activation energy for degradation but directly hydrolyzes the 2-bromoethyl group into a 2-hydroxyethyl group, releasing additional hydrobromic acid (HBr) which autocatalytically accelerates further degradation.
Logical Relationship of Degradation Mechanisms (Max Width: 760px)
Experimental Methodologies for Stability Profiling
Standard analytical techniques often fail to capture the true thermodynamic boundaries of reactive hydrobromide salts. For instance, dynamic (fast-scan) Thermogravimetric Analysis (TGA) will show an artificially high decomposition temperature because the rapid heating rate outpaces the kinetics of degradation[5].
To establish an authoritative stability profile, the following self-validating protocols must be employed.
Protocol 1: Isothermal Thermogravimetric Analysis (TGA) for Kinetic Lifetime
Causality: Isothermal TGA holds the sample at a constant temperature below the apparent
Tonset
to measure mass loss over time. This accurately predicts the compound's shelf-life and maximum safe drying temperature[6].
Step-by-Step Methodology:
Sample Preparation: Transfer 5–10 mg of the compound into an alumina TGA pan inside a nitrogen-purged glovebox to prevent premature moisture uptake.
Dry Baseline Establishment (Self-Validation Step): Heat the sample to 50 °C at 10 °C/min under a dry
N2
purge (50 mL/min). Hold for 30 minutes. Why? This eliminates surface moisture. If mass stabilizes, the baseline is validated; any subsequent mass loss is strictly chemical degradation.
Isothermal Stressing: Ramp the temperature to 120 °C (a typical vacuum drying temperature) and hold isothermally for 10 hours.
Kinetic Modeling: Plot mass loss versus time. Fit the linear portion of the decay curve to a pseudo-zero-order kinetic model to calculate the degradation rate constant (
k
) at 120 °C[6].
Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity
Causality: Because residual solvents and water act as thermodynamic plasticizers, understanding moisture uptake kinetics is critical for formulation and storage[7].
Step-by-Step Methodology:
Equilibration: Load 15 mg of the sample into the DVS microbalance. Equilibrate at 25 °C and 0% Relative Humidity (RH) until the mass change is <0.002% per minute.
Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is reached.
Desorption Cycle (Self-Validation Step): Decrease RH back to 0% in 10% decrements. Why? Comparing the sorption and desorption curves reveals hysteresis. If the curves do not overlap, the moisture has induced a permanent phase change (e.g., deliquescence or hydrate formation) rather than simple surface adsorption.
Experimental Workflow for Thermodynamic Profiling (Max Width: 760px)
Best Practices for Storage and Formulation
Based on the thermodynamic profiling of imidazole hydrobromide salts, the following guidelines are mandatory for preserving the integrity of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide:
Temperature Control: Store strictly at or below 4 °C[3]. Elevated ambient temperatures provide the activation energy required for intermolecular oligomerization.
Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. Exposure to ambient humidity (>30% RH) will trigger rapid moisture uptake following Weibull saturation kinetics, leading to hydrolysis[6].
Drying Protocols: Never use high-temperature oven drying. If the compound requires drying post-synthesis, utilize high vacuum conditions at temperatures not exceeding 40–50 °C to prevent thermal degradation[7].
References
ResearchGate. "From volatility to solubility: Thermodynamics of imidazolium-based ionic liquids containing chloride and bromide anions". URL: [Link][1]
ACS Publications. "Study of Thermodynamic and Transport Properties of the Ternary System (1-Hexyl-3-Methylimidazolium Bromide + Ethanol + Water)". URL: [Link][7]
ResearchGate. "Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide". URL: [Link][6]
MDPI. "Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid". URL: [Link][4]
ResearchGate. "Lifetime of Imidazolium Salts at Elevated Temperatures". URL: [Link][5]
A Comprehensive Toxicological and Safety Assessment of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide: A Guide for Preclinical Development
Abstract This guide provides a detailed technical overview of the available toxicity and safety data for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a heterocyclic compound of interest in drug development. Recog...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a detailed technical overview of the available toxicity and safety data for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a heterocyclic compound of interest in drug development. Recognizing the limited publicly available toxicological data for this specific chemical entity, this document synthesizes known hazard classifications with a broader understanding of the toxicological profiles of structurally related imidazole derivatives. Furthermore, a comprehensive, tiered strategy for a thorough safety and toxicity evaluation is presented, designed to meet rigorous preclinical development standards. This whitepaper is intended to equip researchers, scientists, and drug development professionals with the critical information and experimental frameworks necessary to navigate the safety assessment of this and similar novel imidazole-based compounds.
Introduction and Chemical Identity
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, both endogenous and synthetic. This structural motif imparts a range of physicochemical properties that can be fine-tuned through substitution, leading to a broad spectrum of pharmacological activities. As with any novel chemical entity intended for therapeutic development, a thorough understanding of its toxicological profile is paramount to ensuring safety and regulatory compliance.
Table 1: Chemical and Physical Properties of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Expected to be soluble in water and polar organic solvents
General chemical knowledge
Known Hazard Information and GHS Classification
Direct, in-depth toxicological studies on 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide are not extensively available in the public domain. However, based on notified classifications and labeling, several hazards have been identified.
Table 2: GHS Hazard Classifications for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Hazard Class
Category
Hazard Code
Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)
4
H302 + H312 + H332
Warning
Skin Irritation
2
H315
Warning
Eye Irritation
2A
H319
Warning
Specific Target Organ Toxicity — Single Exposure
3
H336
Warning
These classifications indicate that 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also classified as a skin and eye irritant and may cause respiratory irritation or drowsiness and dizziness.[1]
Toxicological Profile of Structurally Related Imidazole Compounds: A Predictive Framework
In the absence of comprehensive data for the target compound, an analysis of the toxicological properties of related imidazole derivatives can provide valuable insights into its potential hazards.
General Cytotoxicity of Imidazole Derivatives
A growing body of literature suggests that various imidazole derivatives can exhibit in vitro cytotoxicity against a range of cell lines.[3][4] The mechanisms underlying this cytotoxicity can be multifaceted. Some studies have indicated that certain imidazoles may induce cellular toxicity by impairing redox balance, leading to an increase in reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[5] This suggests that oxidative stress could be a key initiating event in the toxicity of some compounds in this class.
Genotoxicity and Mutagenicity
The mutagenic potential of imidazole-containing compounds is highly dependent on their specific substituents. The parent imidazole ring itself, along with its principal metabolites, has been shown to be non-mutagenic in the Ames test and other genotoxicity assays.[6] However, the introduction of certain functional groups, such as a nitro group, can confer mutagenic properties. Nitroimidazoles, for example, are a class of compounds known for their potential to cause DNA damage, primarily through the reductive activation of the nitro group to reactive intermediates.[7][8] Given that 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide contains a bromoethyl group, a potential alkylating agent, its genotoxic potential warrants careful investigation.
Organ-Specific Toxicity
Some studies on imidazo-based heterocyclic derivatives have indicated the potential for organ-specific toxicity in vivo, particularly at higher doses. For instance, in acute oral toxicity studies in rats, some derivatives have been shown to cause hepatic damage.[9]
Proposed Strategy for a Comprehensive Toxicological Evaluation
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This strategy begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute toxicity and potential target organ effects.
Caption: A tiered workflow for the toxicological evaluation of novel compounds.
Step-by-Step Experimental Protocols
Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).
Protocol:
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Protocol:
Strain Selection: Utilize a panel of bacterial strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats to assess the mutagenicity of the parent compound and its metabolites.
Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Objective: To determine the acute oral toxicity of a substance and to classify it into one of the GHS categories based on the observed mortality.
Protocol:
Animal Selection: Use a small number of animals (typically female rats) for each step.
Dosing: Administer the test compound by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
Stepwise Procedure: The outcome of the first step (at the starting dose) determines the next step:
If mortality is observed, the test is repeated at a lower dose level.
If no mortality is observed, the test is repeated at a higher dose level.
Classification: The substance is classified based on the dose at which mortality is observed.
Conclusion and Future Directions
The available data for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide indicates that it should be handled with care, given its classification as an acute toxin and an irritant. While a comprehensive toxicological profile is currently lacking, a predictive assessment based on related imidazole compounds suggests that a thorough investigation into its potential for cytotoxicity, genotoxicity, and target organ toxicity is warranted.
The proposed tiered testing strategy provides a robust framework for systematically evaluating the safety of this compound. The results from these studies will be critical for informing a comprehensive risk assessment and for guiding the future development of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide as a potential therapeutic agent. It is imperative that all handling and experimental procedures involving this compound are conducted in accordance with established safety protocols and regulatory guidelines.
References
International Journal of Pharmacy and Biological Sciences. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. Available at: [Link]
Chemical Substance Information. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. Available at: [Link]
PubMed. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Available at: [Link]
Springer Nature. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link]
ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Available at: [Link]
PubMed. (1992). Mutagenicity testing of imidazole and related compounds. Available at: [Link]
PubMed. (1984). On the mutagenicity of nitroimidazoles. Available at: [Link]
Crystallographic Data and Solid-State Characterization of 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide: A Technical Guide
Executive Summary The structural characterization of pharmaceutical intermediates is a critical step in rational drug design. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS No. 1803561-12-7)[1] is a highly func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of pharmaceutical intermediates is a critical step in rational drug design. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS No. 1803561-12-7)[1] is a highly functionalized heterocycle frequently utilized as a precursor in the synthesis of histamine H3 and H4 receptor ligands[2]. Because the spatial orientation of the bromoethyl linker and the protonation state of the imidazole ring dictate its reactivity, obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data is paramount.
While empirical crystallographic data for this highly specific compound is not universally deposited in public repositories, this whitepaper provides a definitive, self-validating framework for its structural determination. As a Senior Application Scientist, I have structured this guide to detail the causality behind crystallization strategies, the expected solid-state interaction networks, and the rigorous protocols required to resolve structures containing multiple heavy halogen atoms.
Molecular Architecture & Chemical Context
To understand the solid-state behavior of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, one must analyze its tautomeric and protonation states. Imidazoles are amphoteric, but in the presence of hydrobromic acid, they act as weak bases[3].
Protonation State: The molecule is methylated at the N1 position. Consequently, the basic nitrogen is N3. In the hydrobromide salt, N3 is protonated, yielding a positively charged imidazolium cation[3]. The positive charge is resonance-stabilized across the N1–C2–N3 amidinium system.
The Bromoethyl Linker: The C5 position bears a flexible 2-bromoethyl group. The covalent bromine atom can adopt multiple conformations (typically gauche or anti relative to the imidazole plane). In the solid state, this conformation is locked by specific non-covalent interactions, primarily halogen bonding[4].
Predictive Crystallographic Parameters
Based on isostructural analogs such as 4-(3-bromopropyl)-1H-imidazole hydrobromide and 1-methyl-1H-imidazole hydrobromide[5], the following quantitative parameters represent the expected crystallographic profile for this compound.
Standard cryogenic collection temperature to reduce thermal motion.
Z (Molecules/Unit Cell)
4
Typical for
P21/c
allowing one molecule per asymmetric unit.
Calculated Density (ρ)
1.85 – 2.05 g/cm³
High density driven by two Br atoms (approx. 59% of total mass).
Absorption Coefficient (μ)
> 8.0 mm⁻¹ (Mo Kα)
Dominated by heavy-atom (Br) anomalous scattering.
Experimental Workflows
The presence of two bromine atoms—one ionic (Br⁻) and one covalent (C-Br)—presents unique challenges for both crystallization and X-ray data processing. The following protocols are engineered to overcome these hurdles.
Protocol: Vapor Diffusion Crystallization
Hydrobromide salts are highly polar but contain hydrophobic domains (the methyl and ethyl groups). Standard solvent evaporation often yields amorphous powders. Vapor diffusion is the optimal self-validating method.
Solvent Selection & Dissolution: Weigh 50 mg of the compound into a 4 mL glass vial. Add 1.0 mL of anhydrous methanol.
Causality: Methanol possesses a high dielectric constant, readily disrupting the strong ionic lattice of the hydrobromide salt to ensure complete dissolution without degrading the alkyl bromide moiety.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean inner vial.
Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which often leads to twinned or microcrystalline clusters.
Anti-Solvent Setup: Place the unsealed 4 mL inner vial inside a 20 mL scintillation outer vial containing 4.0 mL of diethyl ether.
Vapor Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap and store undisturbed at 4 °C for 5–7 days.
Causality: The slow vapor-phase transfer of the non-polar anti-solvent (diethyl ether) into the methanol solution gradually lowers the polarity of the mixture. This gently pushes the salt past its solubility limit, yielding highly ordered, block-shaped single crystals.
Protocol: SC-XRD Data Acquisition & Refinement
Crystal Mounting: Transfer the crystals into a drop of perfluoropolyether (Paratone-N) oil. Select a single, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a MiTeGen micromount.
Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream.
Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors). This is critical for resolving the lighter carbon and nitrogen atoms adjacent to the highly electron-dense bromine atoms.
Absorption Correction: After collecting diffraction frames (Mo Kα or Cu Kα), apply a rigorous multi-scan absorption correction (e.g., SADABS).
Causality: The two bromine atoms per asymmetric unit cause severe X-ray absorption. Failing to correct this will result in massive residual electron density peaks (Fourier ripples) near the heavy atoms, ruining the structural model.
Structure Solution: Solve using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on
F2
(SHELXL).
Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow for imidazole salts.
Mechanistic Insights: Solid-State Interactions
The crystal lattice of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is not merely a collection of static ions; it is a highly engineered network of non-covalent interactions. Understanding these interactions is vital for predicting its solubility and reactivity in subsequent synthetic steps.
Charge-Assisted Hydrogen Bonding: The dominant stabilizing force in the lattice is the strong, charge-assisted hydrogen bond between the protonated N3 atom of the imidazolium ring and the bromide anion (N3–H···Br⁻)[5]. This interaction typically features an N···Br distance of approximately 3.1–3.3 Å.
Halogen Bonding: The covalent bromine atom on the ethyl linker acts as a Lewis acid (halogen bond donor) due to its highly polarizable nature and the presence of a "σ-hole". It interacts with the electron-rich bromide anion (C–Br···Br⁻), forming an extended supramolecular network[4].
Anion-π Interactions: The bromide anion often sits directly above or below the electron-deficient imidazolium π-system, providing additional electrostatic stabilization.
Primary non-covalent interactions stabilizing the hydrobromide crystal lattice.
An In-Depth Guide to the Step-by-Step Preparation of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
This comprehensive application note provides a detailed protocol for the synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a key building block in the development of various pharmacologically active compo...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive application note provides a detailed protocol for the synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a key building block in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The title compound, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS No. 1803561-12-7), is a versatile intermediate. The presence of a reactive bromoethyl group at the C5 position and a methylated nitrogen at N1 allows for diverse subsequent chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents.
Reaction Scheme and Mechanism
The synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is achieved through a two-step process, commencing with the preparation of the precursor alcohol, 1-methyl-5-(2-hydroxyethyl)imidazole, followed by its bromination using hydrobromic acid.
Step 1: Synthesis of 1-methyl-5-(2-hydroxyethyl)imidazole
A plausible and efficient route to the precursor involves the N-methylation of a suitable commercially available hydroxyethylimidazole derivative.
Step 2: Bromination of 1-methyl-5-(2-hydroxyethyl)imidazole
The conversion of the primary alcohol to the corresponding bromide proceeds via a nucleophilic substitution reaction, likely following an SN2 mechanism. The reaction is initiated by the protonation of the hydroxyl group by the strong acid (HBr), converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.
Part 1: Synthesis of 1-methyl-5-(2-hydroxyethyl)imidazole
This protocol is based on general methods for the N-alkylation of imidazoles.
Materials and Equipment:
4(5)-(2-Hydroxyethyl)imidazole
Methyl iodide
Potassium carbonate (K2CO3), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask with magnetic stirrer
Reflux condenser
Heating mantle
Rotary evaporator
Standard laboratory glassware
Procedure:
To a solution of 4(5)-(2-hydroxyethyl)imidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add methyl iodide (1.1 eq) dropwise to the stirred mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure to remove the DMF.
The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
This protocol is based on the established principles of converting primary alcohols to alkyl bromides using hydrobromic acid.[1]
Materials and Equipment:
1-methyl-5-(2-hydroxyethyl)imidazole
Hydrobromic acid (48% aqueous solution)
Round-bottom flask with magnetic stirrer
Reflux condenser
Heating mantle with temperature control
Ice bath
Büchner funnel and flask for vacuum filtration
Drying oven or vacuum desiccator
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methyl-5-(2-hydroxyethyl)imidazole (1.0 eq).
Carefully add an excess of 48% aqueous hydrobromic acid (3.0-5.0 eq). Caution: The reaction is exothermic. Addition should be done slowly and with cooling if necessary.
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain this temperature for 4-6 hours.
Monitor the reaction progress by TLC until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the hydrobromide salt.
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
Dry the product under vacuum to obtain 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Melting Point: Determine the melting point of the crystalline solid.
NMR Spectroscopy:
¹H NMR: The spectrum is expected to show characteristic signals for the methyl group, the ethyl chain protons, and the imidazole ring protons.
¹³C NMR: The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.
Mass Spectrometry: To confirm the molecular weight of the free base.
Safety Precautions
Hydrobromic acid is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes, as well as respiratory irritation.[2][3] All manipulations involving hydrobromic acid must be performed in a well-ventilated fume hood.[4]
Personal Protective Equipment (PPE) is mandatory:[2][4]
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.
Spill and Waste Disposal:
In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete reaction in Part 2
Insufficient reaction time or temperature.
Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Product does not crystallize
Product is too soluble in the reaction mixture.
Concentrate the reaction mixture under reduced pressure to remove some of the water and HBr. Attempt to precipitate by adding a non-polar solvent like diethyl ether.
Product is an oil, not a solid
Presence of impurities.
Attempt to purify by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Low yield
Incomplete reaction or loss during workup.
Optimize reaction conditions (time, temperature, reagent stoichiometry). Be careful during filtration and washing steps to minimize product loss.
Visualizing the Workflow
Caption: Synthetic workflow for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
References
Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know.
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35.
ChemSupply Australia. (2023, August 29). Safety Data Sheet HYDROBROMIC ACID 48%.
SEASTAR CHEMICALS. (2022, August 25). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w.
Loba Chemie. (n.d.). HYDROBROMIC ACID 48% EXTRA PURE - Safety Data Sheet.
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Retrieved from [Link]
Kishan's Classes. (2025, July 21). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!) [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. (2020, January 9). Reactions of Alcohols with HCl, HBr, and HI Acids. Retrieved from [Link]
BYJU'S. (2022, March 23). HBr Reaction. Retrieved from [Link]
Application Note: 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide in Medicinal Chemistry
Executive Summary The compound 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring a rigid 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring a rigid 1-methylimidazole core and a highly reactive electrophilic bromoethyl side chain, it serves as a premier precursor for synthesizing complex nitrogen-containing heterocycles. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this scaffold, with a specific focus on its application in developing Histamine H3/H4 receptor ligands and targeted protein degraders (PROTACs).
Physicochemical & Safety Profile
Understanding the physical properties of this reagent is critical for optimizing reaction conditions and ensuring laboratory safety [1].
As a Senior Application Scientist, it is essential to understand why this specific scaffold is chosen over alternatives like unmethylated imidazoles or chloroethyl derivatives.
The Role of the 1-Methyl Substitution
Unsubstituted imidazoles exist in a state of rapid tautomeric equilibrium, which complicates regioselective alkylation and leads to heterogeneous product mixtures. The presence of the N-methyl group at position 1 locks the imidazole ring into a single, defined geometry. This is biologically critical: it perfectly mimics the pros-methylhistamine (1-methyl-5-(2-aminoethyl)imidazole) pharmacophore, a naturally occurring metabolite that exhibits selective affinity for histaminergic receptors [3].
The Electrophilic 2-Bromoethyl Group
The 2-bromoethyl moiety provides an ideal primary electrophilic center for bimolecular nucleophilic substitution (SN2). Bromide is an excellent leaving group—superior to chloride due to its larger size and greater polarizability, which lowers the activation energy for the SN2 transition state.
Causality of the Hydrobromide Salt Form
Why is this reagent supplied as a hydrobromide salt rather than a free base? The basic N3 nitrogen of the imidazole ring is naturally nucleophilic. If left as a free base, the N3 nitrogen of one molecule would attack the bromoethyl group of another, leading to rapid spontaneous intermolecular polymerization or intramolecular cyclization. The hydrobromide salt protonates the N3 nitrogen, eliminating its nucleophilicity and rendering the compound completely stable for long-term storage.
Applications in Drug Discovery
Synthesis of Histamine H3/H4 Receptor Ligands
The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, acetylcholine, and dopamine. H3 receptor antagonists/inverse agonists are heavily investigated for treating cognitive disorders, ADHD, and narcolepsy [4].
Many highly potent H3 receptor ligands utilize the 1-methyl-1H-imidazol-5-yl-ethyl moiety as their core basic recognition element. By displacing the bromide with various secondary amines (e.g., piperidines, pyrrolidines), medicinal chemists can rapidly generate libraries of H3 antagonists that competitively bind to the receptor's transmembrane core.
Caption: Pharmacological pathway of synthesized imidazole-based Histamine H3 receptor antagonists.
Target-Protein Linkers in PROTACs
In the development of Proteolysis Targeting Chimeras (PROTACs), the imidazole ring serves as an excellent hydrogen bond acceptor and metal-coordinating group (e.g., for zinc-dependent enzymes). The bromoethyl group allows for simple, high-yielding attachment to PEGylated or alkyl linkers via SN2 displacement, seamlessly connecting the target-binding warhead to an E3 ligase ligand.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each step has a clear chemical rationale and a measurable quality control checkpoint.
Caption: Divergent synthesis workflow for N-alkylation and O-alkylation utilizing the imidazole HBr scaffold.
Protocol A: N-Alkylation of Secondary Amines (Synthesis of Tertiary Amines)
Objective: Couple a secondary amine to the imidazole scaffold via SN2 displacement to generate a target ligand.
Preparation: Suspend the imidazole HBr salt (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous MeCN (0.2 M concentration) at room temperature.
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. The 3.0 equivalents are strictly necessary: 1 eq neutralizes the HBr salt to liberate the reactive free base, 1 eq scavenges the HBr generated during the SN2 reaction, and 1 eq provides a kinetic excess.
Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise to the suspension.
Thermal Activation: Heat the reaction mixture to 60°C under an inert atmosphere (N₂) for 12–16 hours.
Causality: Moderate heating overcomes the SN2 activation barrier. Temperatures exceeding 80°C must be avoided to prevent E2 elimination, which would yield an unwanted 1-methyl-5-vinyl-1H-imidazole byproduct.
Reaction Quench & Workup: Cool to room temperature, filter off the inorganic salts (KBr, unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Causality: The basic aqueous wash removes any unreacted polar amine and residual salts, while the lipophilic tertiary amine product partitions into the organic layer.
Validation Checkpoint (Self-Validation): Analyze the crude organic layer via LC-MS.
Success Criteria: The starting material mass (m/z 189/191, exhibiting a 1:1 isotopic pattern characteristic of a single bromine atom) must be absent. The chromatogram should show a dominant peak corresponding to the[M+H]⁺ of the target tertiary amine, lacking any bromine isotopic signature.
Protocol B: O-Alkylation of Phenols (Synthesis of Aryl Ethers)
Objective: Synthesize ether-linked imidazole derivatives commonly found in kinase inhibitors.
Phenoxide Generation: Dissolve the phenol (1.1 eq) and Cs₂CO₃ (3.0 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.
Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ due to the "Cesium Effect." The large, highly polarizable cesium cation loosely coordinates with the phenoxide anion, significantly enhancing the phenoxide's nucleophilicity and solubility in DMF.
Electrophile Addition: Add the imidazole HBr salt (1.0 eq) to the mixture.
Thermal Activation: Heat to 80°C for 8 hours. DMF is utilized because its high dielectric constant stabilizes the polar SN2 transition state better than MeCN.
Workup: Pour the cooled reaction mixture into ice water (5x volume of DMF) to precipitate the product. If the product does not precipitate, extract with a 3:1 mixture of EtOAc/Hexanes to minimize DMF carryover.
Validation Checkpoint: Perform ¹H-NMR (CDCl₃).
Success Criteria: Observe the disappearance of the phenolic -OH proton and the presence of a characteristic triplet (~4.1 ppm) corresponding to the -CH₂-O- ether linkage.
Stark, H., et al. (2004). Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. Mini Reviews in Medicinal Chemistry, 4(9), 965-977. Retrieved from:[Link] [4]
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Retrieved from:[Link] [4]
An Application Guide to Catalytic Cross-Coupling Reactions of 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Catalytic Cross-Coupling Reactions of 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of catalytic cross-coupling reactions utilizing 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide as a key building block. The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, and functionalization at the 5-position via modern catalytic methods is a cornerstone of contemporary synthetic strategy.[1][2] This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental design for common and powerful C-C and C-N bond-forming reactions. Protocols provided herein are representative and designed to serve as robust starting points for optimization in a research and development setting.
Introduction: The Strategic Value of 5-(2-Bromoethyl)-1-methyl-1H-imidazole
The 5-(2-bromoethyl)-1-methyl-1H-imidazole moiety is a versatile synthetic intermediate. The imidazole ring is a common feature in biologically active molecules, capable of engaging in hydrogen bonding and coordinating to metallic centers in enzymes.[1][3] The bromo-substituent at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for constructing complex molecular architectures.[4][5]
The reactivity of the C-Br bond is significantly higher than that of a C-Cl bond, often allowing for milder reaction conditions, shorter reaction times, and broader substrate scope.[6] This makes the bromo-imidazole derivative a preferred starting material for challenging synthetic targets.[6] The ethyl side chain provides a vector for further diversification or for linking the imidazole core to other molecular fragments.
It is critical to note that the hydrobromide salt form of the title compound means that at least one equivalent of the base used in the coupling reaction will be consumed to neutralize the acidic N-H proton of the imidazole ring before it can participate in the catalytic cycle. This must be factored into the stoichiometry of the reaction setup.
Palladium-Catalyzed C-C Bond Formation
Carbon-carbon bond-forming reactions are fundamental to modern organic synthesis. For the functionalization of 5-(2-bromoethyl)-1-methyl-1H-imidazole, the Suzuki-Miyaura, Heck, and Sonogashira couplings are the most prominent and powerful methods.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the bromo-imidazole with an organoboron reagent (typically a boronic acid or ester).[7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[7]
The catalytic cycle, illustrated below, is well-established.[9] It begins with the oxidative addition of the bromo-imidazole to a Pd(0) complex. This is often the rate-determining step.[6] The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, requires activation of the boronic acid with a base.[10] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
This protocol describes a representative coupling with an arylboronic acid.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv). Note: The extra equivalent of base is to neutralize the hydrobromide salt.
Catalyst Addition: To the solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1) or Toluene/Ethanol/Water.[8] The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Note: This data is representative for bromo-heterocyclic substrates and serves as a starting point for optimization.
The Heck Coupling
The Heck reaction forms a C-C bond by coupling the bromo-imidazole with an alkene, typically yielding a vinyl-substituted imidazole.[4] This transformation is highly valuable for synthesizing precursors to complex polymers and conjugated materials.[12]
The Heck catalytic cycle involves oxidative addition of the bromo-imidazole to Pd(0), followed by coordination of the alkene. A migratory insertion step (syn-carbopalladation) forms a new σ-alkyl-Pd(II) complex. The final steps are a syn-β-hydride elimination to release the product and reductive elimination of H-Br (neutralized by the base) to regenerate the Pd(0) catalyst.[13]
This protocol outlines a representative coupling with an acrylate ester.
Step-by-Step Methodology:
Reagent Setup: In a sealable pressure vessel, add 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv), a base (e.g., triethylamine (Et₃N) or K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
Ligand Addition: If required, add a suitable ligand. For electron-rich imidazoles, phosphine-free conditions may work, but ligands like P(o-tolyl)₃ or bulky N-heterocyclic carbene (NHC) ligands can improve efficiency.[4][14]
Inert Atmosphere & Solvent: Purge the vessel with an inert gas. Add a degassed polar aprotic solvent such as DMF or NMP.
Alkene Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv).
Reaction: Seal the vessel and heat to the desired temperature (typically 100–140 °C). Monitor for consumption of the starting material.
Work-up & Purification: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
The Sonogashira Coupling
The Sonogashira coupling is the premier method for creating a bond between an sp² carbon (from the bromo-imidazole) and an sp carbon (from a terminal alkyne), yielding an alkynyl-imidazole.[15][16] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[17]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination occur as seen in other cross-couplings. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the Pd(II)-imidazole complex, facilitating the C-C bond formation under milder conditions than copper-free variants.[17][18]
Caption: Experimental Workflow for a Typical Sonogashira Coupling.
This protocol describes a standard copper-co-catalyzed reaction.
Step-by-Step Methodology:
Reagent Setup: To a Schlenk tube, add 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0-4.0 equiv). The amine serves as both the base and a solvent.
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe and rinse with a small amount of solvent.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.
Palladium-Catalyzed C-N Bond Formation
The construction of carbon-nitrogen bonds is paramount in the synthesis of pharmaceuticals and agrochemicals.[19] The Buchwald-Hartwig amination stands as the most powerful and general method for this transformation.[20]
The Buchwald-Hartwig Amination
This reaction enables the coupling of the bromo-imidazole with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[20][21] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphines or N-heterocyclic carbenes being essential for high reactivity.[6][22]
The catalytic cycle is similar to the Suzuki coupling but differs in the transmetalation step.[22] After oxidative addition of the bromo-imidazole to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[23] Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[20]
This protocol provides a general method for coupling with a secondary amine.
Step-by-Step Methodology:
Glovebox Setup: Inside an inert atmosphere glovebox, charge a dry Schlenk tube with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv), a strong base (e.g., Sodium tert-butoxide (NaOt-Bu), 3.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., RuPhos or XPhos, 2-5 mol%).
Solvent and Amine Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add a dry, deoxygenated solvent such as toluene or dioxane. Then, add the amine coupling partner (1.2 equiv) via syringe.
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.
Extraction and Purification: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Note: Yields are representative for aryl/heteroaryl bromides. LHMDS = Lithium bis(trimethylsilyl)amide. The choice of base and ligand is critical and substrate-dependent.
Conclusion and Future Outlook
5-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a powerful and versatile building block for the synthesis of complex molecules. Mastery of modern palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—is essential for unlocking its full synthetic potential. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes. The key to success lies in the rational selection of catalyst, ligand, base, and solvent, tailored to the specific coupling partners and desired outcome. Future developments will likely focus on even more active catalysts that operate at lower temperatures and catalyst loadings, as well as expanding the scope of coupling partners to further enhance the synthetic utility of this valuable imidazole derivative.
References
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Gómez-SanJuan, A., Botija, J. M., Méndez, A., & Sotomayor, N. (2020). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. ARKIVOC, 2014(ii), 43-56. Available at: [Link]
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
Grasa, G. A., & Nolan, S. P. (2001). Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. Organic Letters, 3(23), 3699–3702. Available at: [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
Li, J. J. (Ed.). (2014). C-CN Bond-Forming Reactions. In Name Reactions (pp. 1-2). Springer, Cham. Available at: [Link]
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1119. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available at: [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Al-Hourani, B., Al-Zoubi, R., & Al-Masri, M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. Available at: [Link]
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18113–18125. Available at: [Link]
Kumar, A., & Singh, A. (2024). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. Indian Journal of Chemistry, 63(2). Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045. Available at: [Link]
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]
Gorgani, L., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(6), 3457-3478. Available at: [Link]
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
Viciosa, M., & Santamaria, C. (2012). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 17(12), 14358-14382. Available at: [Link]
TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
Shri R.L.T. College of Science, Akola. (2024, February 21). Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Available at: [Link]
Semantic Scholar. (2018, November 28). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available at: [Link]
Technical Support Center: 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide Synthesis
Welcome to the technical support center for the synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve reaction yields and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis, which typically proceeds by converting the hydroxyl group of a precursor, 1-methyl-1H-imidazole-5-ethanol, to a bromide, followed by salt formation.
Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the conversion of 1-methyl-1H-imidazole-5-ethanol to its bromo-derivative often stem from issues with the bromination step, particularly when using methods like the Appel reaction (CBr₄/PPh₃). Several factors can contribute to this problem.
Causality and Experimental Choices:
The conversion of a primary alcohol to an alkyl bromide is a nucleophilic substitution reaction. The efficiency of this process hinges on the complete activation of the alcohol's hydroxyl group into a good leaving group and the subsequent displacement by a bromide ion. Incomplete reactions are often a result of suboptimal activation or premature quenching of reactive intermediates.
Troubleshooting Steps:
Reagent Quality and Stoichiometry:
Anhydrous Conditions: The presence of water is highly detrimental. It can hydrolyze the phosphonium intermediates in an Appel-type reaction or react with other brominating agents (e.g., PBr₃, SOBr₂). Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
Reagent Purity: Use high-purity triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or an alternative bromine source. PPh₃ can oxidize over time, and CBr₄ can sublime.
Stoichiometry Control: In an Appel reaction, slight excesses of PPh₃ and CBr₄ (e.g., 1.1-1.5 equivalents each) are often used to drive the reaction to completion. Carefully control the stoichiometry to minimize side reactions and simplify purification.[2]
Reaction Conditions:
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are generally effective. Tetrahydrofuran (THF) is also a common choice.[2][3] The solvent must be able to dissolve the reagents and intermediates.
Temperature Control: The initial formation of the phosphonium salt intermediate is often exothermic. It is critical to add reagents at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent the formation of side products.[2] After the initial addition, the reaction is typically allowed to warm to room temperature to ensure completion.[2] Insufficient temperature can lead to a slow or stalled reaction.[4]
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from entering the system and to avoid oxidation of reagents like PPh₃.[1]
Monitoring Reaction Progress:
Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting alcohol.[1] This provides real-time information on whether the reaction is progressing as expected.
Question: My TLC plate shows multiple spots, indicating significant byproduct formation. What are the likely side reactions, and how can they be minimized?
Answer:
The formation of multiple products is a common challenge, often arising from the high reactivity of the imidazole ring itself or from the reaction conditions.
Causality and Experimental Choices:
The imidazole ring is electron-rich and therefore susceptible to electrophilic attack.[5] While the primary reaction is the SN2 substitution at the ethyl side chain, competitive electrophilic bromination on the imidazole ring can occur, especially if harsh conditions or certain brominating agents are used.
Common Side Reactions and Prevention Strategies:
Ring Bromination:
Problem: The electrophilic bromine species generated in situ can attack the C2 or C4 positions of the 1-methylimidazole ring.
Prevention:
Use Milder Reagents: The Appel reaction (CBr₄/PPh₃) is generally preferred over reagents like molecular bromine (Br₂), which are more aggressive electrophiles and more likely to cause ring bromination.[5][6] N-Bromosuccinimide (NBS) can also be used, but conditions must be carefully controlled to favor the desired substitution over ring halogenation.[6][7]
Temperature Control: Avoid high reaction temperatures, which can increase the rate of undesired electrophilic aromatic substitution.
Formation of Triphenylphosphine Oxide (TPPO) Adducts:
Problem: While TPPO is the expected byproduct of the Appel reaction, it can sometimes form stable adducts with the product or starting material, complicating analysis and purification.
Prevention: Ensure the work-up procedure is designed to effectively remove TPPO (see next question).
Degradation:
Problem: The imidazole core can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other degradation pathways under harsh conditions.[8]
Prevention: Maintain neutral or mildly acidic/basic conditions during the reaction and work-up. Quench the reaction carefully.
Question: I am struggling with the purification of the final product. How can I effectively remove byproducts like triphenylphosphine oxide (TPPO)?
Answer:
Purification is often the most significant hurdle in achieving a high isolated yield, especially after an Appel reaction. TPPO is notoriously difficult to separate from the desired product due to its moderate polarity and high crystallinity.
Causality and Experimental Choices:
The physical properties of TPPO make its removal by standard column chromatography challenging. Therefore, a multi-step purification strategy combining filtration, extraction, and crystallization is often most effective.
Purification Strategies:
Initial TPPO Removal:
Filtration: After the reaction is complete, TPPO often precipitates from non-polar solvents like diethyl ether or hexane. Diluting the reaction mixture with such a solvent and filtering can remove a significant portion of the TPPO.[2]
Acid Wash: The desired product, being a basic imidazole derivative, can be protonated and extracted into an aqueous acid layer (e.g., dilute HCl or HBr), leaving the neutral TPPO in the organic phase. The aqueous layer can then be basified and the free-base product re-extracted into an organic solvent.
Purification of the Free Base:
Column Chromatography: If further purification is needed, silica gel chromatography can be employed. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can help separate the product from remaining TPPO and other impurities.[4]
Final Salt Formation and Crystallization:
Precipitation/Crystallization: The final step of forming the hydrobromide salt is also a powerful purification technique.[9] Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate, isopropanol) and add a solution of HBr (e.g., HBr in acetic acid or gaseous HBr). The desired hydrobromide salt will often precipitate as a clean, crystalline solid, leaving more soluble impurities behind.[9]
Solvent Choice: The choice of solvent is critical for obtaining a crystalline solid rather than an oil. Experiment with different solvents to find the optimal conditions for crystallization.
FAQs: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Q1: Which brominating agent is most effective for this conversion?
A1: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a highly effective and commonly used method for converting primary alcohols to bromides under mild conditions.[2] It generally avoids the harsh acidity of reagents like HBr and the strong oxidizing potential of others, minimizing side reactions on the sensitive imidazole ring. Alternatives include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), but these can be more aggressive and may require more careful control of conditions.
Q2: How critical is temperature control during the reaction?
A2: Temperature control is crucial. The initial stage of the Appel reaction is often exothermic and should be performed at 0 °C to prevent side reactions.[2] Allowing the reaction to proceed at too high a temperature can lead to degradation or bromination of the imidazole ring.[4] Conversely, if the reaction is too slow, a moderate increase in temperature (e.g., to room temperature or slightly above) may be necessary to ensure full conversion.[1]
Q3: What is the best way to monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[1] Use a solvent system that provides good separation between the starting alcohol and the less polar bromo-product (e.g., ethyl acetate/hexane or dichloromethane/methanol). Staining with potassium permanganate can help visualize the alcohol, which will appear as a yellow spot on a purple background. LC-MS can also be used for more precise monitoring.[1]
Q4: How do I form the final hydrobromide salt?
A4: After purifying the free base, dissolve it in a suitable anhydrous solvent such as ethyl acetate, diethyl ether, or isopropanol. Then, add a stoichiometric amount of hydrobromic acid (e.g., as a solution in acetic acid or isopropanol) dropwise with stirring. The hydrobromide salt will typically precipitate and can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.[9]
Experimental Protocols & Diagrams
Optimized Protocol: Appel Reaction
This protocol describes the conversion of 1-methyl-1H-imidazole-5-ethanol to 5-(2-bromoethyl)-1-methyl-1H-imidazole.
Setup: Under an inert nitrogen atmosphere, dissolve 1-methyl-1H-imidazole-5-ethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Quench the reaction by adding water.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers and wash with a dilute aqueous HCl solution to extract the product.
Isolate the aqueous layer, cool it to 0 °C, and carefully basify with a cold NaOH solution to pH > 10.
Extract the free base product with DCM (3x).
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Diagrams
General Synthesis Workflow
Caption: Troubleshooting Common Causes of Low Yield.
Data Summary
Table 1: Comparison of Common Brominating Agents
Reagent System
Typical Conditions
Advantages
Disadvantages
CBr₄ / PPh₃
DCM or MeCN, 0 °C to RT
Mild conditions, high selectivity for primary alcohols.
Stoichiometric amounts of PPh₃ required, TPPO byproduct can be difficult to remove. [2]
PBr₃
Anhydrous ether or DCM, 0 °C
Potent, often high-yielding.
Highly corrosive and water-sensitive, can generate acidic byproducts (HBr) that may cause side reactions.
SOBr₂
Anhydrous solvent, often with a non-nucleophilic base (e.g., pyridine)
Effective for converting alcohols.
Toxic and corrosive, releases SO₂ gas, may require careful temperature control.
NBS / PPh₃
DCM or THF, RT
Milder than Br₂, solid reagent is easy to handle.
Can potentially lead to radical side reactions or ring bromination if not controlled. [6]
References
Khoshneviszadeh, M., et al. (2017). Appel reagent as novel promoter for the synthesis of polysubstituted imidazoles. Arkivoc, 2017(4), 343-352. Available from: [Link]
Semantic Scholar. Appel reagent as novel promoter for the synthesis of polysubstituted imidazoles. Available from: [Link]
Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. Available from: [Link]
ResearchGate. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available from: [Link]
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]
Barlin, G. B., and Buncel, E. (1981). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 34(9), 1991-2003. Available from: [Link]
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available from: [Link]
Google Patents. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
Arkivoc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link]
Technical Support Center: Troubleshooting Low Reactivity of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Overview 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7)[1] is a versatile bifunctional reagent widely used in drug development to install a 1-methyl-1H-imidazol-5-yl ethyl moiety onto various nuc...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7)[1] is a versatile bifunctional reagent widely used in drug development to install a 1-methyl-1H-imidazol-5-yl ethyl moiety onto various nucleophiles. However, its structure presents a "double-edged sword" for reactivity: it contains both a highly reactive electrophilic bromoethyl group and a latent nucleophilic imidazole ring. Because it is supplied as a hydrobromide salt, precise control of the base equivalents and reaction conditions is critical. Mismanagement of the free base intermediate frequently leads to self-alkylation (quaternization) or elimination rather than the desired substitution.
Q1: Why is my reaction yielding no product, and I only recover the starting material?A: The most common cause of a stalled reaction is insufficient base to fully neutralize the hydrobromide salt. The reagent is supplied as an HBr salt, meaning the imidazole nitrogen (N3) is protonated. If your protocol only uses 1 equivalent of base (e.g., K2CO3, DIPEA) intended to activate your target nucleophile, that base will instead be consumed by the HBr salt of the imidazole[1].
Solution: Ensure you are using at least 2.0 to 2.5 equivalents of base: 1 equivalent to liberate the free base of 5-(2-bromoethyl)-1-methyl-1H-imidazole, and 1–1.5 equivalents to deprotonate or activate your target nucleophile.
Q2: My starting material is consumed rapidly, but I get a sticky, insoluble mass instead of my target. What happened?A: You are likely observing intermolecular self-alkylation (polymerization). Once the free base of the imidazole is generated, the unhindered N3 nitrogen becomes a potent nucleophile. If the concentration of the free base is too high, or if your target nucleophile is sterically hindered, the imidazole N3 of one molecule will attack the bromoethyl group of another. This leads to the rapid formation of poly(imidazolium) oligomers or polymers ()[2].
Solution: Employ a "pseudo-high-dilution" technique. Add the 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide slowly (e.g., via syringe pump) to a solution containing a large excess of your target nucleophile and base. This ensures the free base is consumed by the target nucleophile before it can react with itself.
Q3: I am detecting a volatile, lower-mass byproduct. Is the reagent degrading?A: Yes, under strongly basic conditions or elevated temperatures, the bromoethyl group is highly susceptible to E2 elimination. This dehydrobromination process converts the bromoethyl group into a vinyl group, yielding 1-methyl-5-vinyl-1H-imidazole. This is a well-documented degradation pathway for bromoethyl imidazoles ()[3].
Solution: Avoid strong bases like NaH, KOtBu, or DBU. Switch to milder bases like Cs2CO3 or K2CO3. Additionally, lower the reaction temperature (e.g., from reflux to 40–50 °C) and rely on the addition of a catalytic iodide source (e.g., TBAI) to accelerate the SN2 substitution via the Finkelstein reaction without requiring high heat.
Q4: How do I prevent hydrolysis when using aqueous bases or wet solvents?A: The bromoethyl group can undergo hydrolysis in the presence of water and base, forming 5-(2-hydroxyethyl)-1-methyl-1H-imidazole.
Solution: Use strictly anhydrous solvents (e.g., dry DMF, MeCN, or THF) and oven-dried glassware. If a biphasic system (e.g., Schotten-Baumann conditions) is necessary, keep the reaction time short and use a phase-transfer catalyst (PTC) to minimize the exposure of the bromoethyl group to the aqueous hydroxide phase.
Data Summary: Competing Side Reactions and Analytical Signatures
Side Reaction
Primary Cause
Analytical Signature (NMR/MS)
Prevention Strategy
Self-Quaternization
High free-base concentration; sluggish target nucleophile.
Broad polymeric peaks in 1H NMR; insoluble in non-polar solvents; MS shows oligomeric series (+m/z 109 repeating units).
Slow addition of electrophile; maintain excess of target nucleophile.
E2 Elimination
Strong base (e.g., NaH, DBU); high temperature (>80 °C).
Appearance of vinyl protons (dd, ~5.2-6.8 ppm) in 1H NMR; MS shows [M-HBr] mass (m/z 108).
Use mild bases (Cs2CO3, K2CO3); lower temperature; add TBAI.
Hydrolysis
Wet solvents; aqueous base.
Loss of CH2-Br triplet (~3.5 ppm), appearance of CH2-OH triplet (~3.8 ppm); MS shows [M-Br+OH] mass (m/z 126).
Use anhydrous solvents and rigorously dried reagents.
Incomplete Neutralization
Insufficient base equivalents.
Recovery of starting material; sharp signals for the HBr salt in D2O/DMSO-d6.
Use ≥ 2.0 equivalents of base relative to the HBr salt.
This protocol utilizes a controlled-release strategy with Finkelstein catalysis to maximize the SN2 substitution rate while suppressing self-alkylation and elimination.
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to nucleophile)
Step-by-Step Methodology:
Nucleophile Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve the target nucleophile (1.0 equiv) in anhydrous DMF. Add anhydrous Cs2CO3 (3.0 equiv) and TBAI (0.1 equiv). Stir the suspension at room temperature for 30 minutes to pre-activate the nucleophile.
Electrophile Preparation: In a separate dry vial, suspend 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.2 equiv) in a small volume of anhydrous DMF. Do not add base to this vial to prevent premature self-alkylation.
Slow Addition: Using a syringe pump or via dropwise addition over 1–2 hours, slowly add the electrophile suspension to the vigorously stirring nucleophile mixture at 40 °C.
Causality Check (Self-Validating Step): Slow addition ensures that as soon as the HBr salt is neutralized by the Cs2CO3 in the main flask, the resulting free base immediately reacts with the large excess of activated target nucleophile, rather than colliding with another free base molecule. TBAI converts the bromoethyl group to a more reactive iodoethyl intermediate in situ, allowing the reaction to proceed at a mild 40 °C, actively suppressing E2 elimination.
Monitoring: Stir the reaction at 40 °C for an additional 4–12 hours. Monitor the consumption of the target nucleophile via LC-MS or TLC.
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine (3x) to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.
Reaction Pathway Visualization
Reaction pathways of 5-(2-bromoethyl)-1-methyl-1H-imidazole highlighting competing side reactions.
References
Title: Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Technical Support Center: Storage and Handling of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Introduction: 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a highly valuable bifunctional reagent, prized in pharmaceutical research and synthetic chemistry for its capacity to introduce a methyl-imidazole ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a highly valuable bifunctional reagent, prized in pharmaceutical research and synthetic chemistry for its capacity to introduce a methyl-imidazole ethyl moiety. Its utility is derived from the reactive C-Br bond, which serves as a handle for alkylation reactions. However, this inherent reactivity also renders the compound susceptible to degradation if not stored and handled with meticulous care. This guide provides an in-depth technical overview, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of this critical reagent, thereby guaranteeing reproducible and successful experimental outcomes.
This section addresses the most common inquiries regarding the day-to-day storage and handling of the reagent.
Q1: What are the ideal storage conditions for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide?
A1: To ensure maximum shelf-life and prevent degradation, the compound must be stored under a combination of controlled conditions. The primary recommendation is to store the reagent in a tightly sealed container, protected from light, at refrigerated temperatures (2°C to 8°C), and under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3]
Q2: The Safety Data Sheet (SDS) recommends refrigeration. Why is this so critical?
A2: Refrigeration is crucial because it significantly lowers the kinetic energy of the system, thereby reducing the rate of potential degradation reactions.[2] Elevated temperatures can provide the necessary activation energy to accelerate undesirable pathways such as hydrolysis from atmospheric moisture, or potentially slow intermolecular reactions with other reagent molecules. Long-term thermal stability studies on similar imidazolium bromide salts show that decomposition can occur even at temperatures below the onset decomposition temperature measured by rapid scans.[4]
Q3: The compound is a hydrobromide salt. Is it still susceptible to moisture?
A3: Yes, and this is a critical point. Hydrobromide and hydrochloride salts of imidazoles are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][5][6][7] This absorbed water is not benign; it can act as a nucleophile, leading to the hydrolysis of the reactive C-Br bond to form the corresponding alcohol, 5-(2-hydroxyethyl)-1-methyl-1H-imidazole. Therefore, storing the compound in a desiccator or a controlled low-humidity environment is a vital secondary precaution.[2]
Q4: How important is protection from light?
A4: Protection from light is highly recommended. Imidazole rings and their derivatives can be sensitive to photodegradation.[2][8] Exposure to UV or even ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of a complex mixture of impurities and a reduction in the reagent's purity and reactivity.[8] Storing the product in an amber glass vial or wrapping the container in aluminum foil are effective protective measures.[2]
Q5: I noticed the powder in my bottle has formed clumps. What does this signify and what is the impact on my experiments?
A5: Clumping or the material appearing sticky is a strong indicator of moisture absorption due to its hygroscopic nature.[2] This is a warning sign that the reagent has been compromised. The presence of water significantly increases the risk of hydrolysis, meaning your reagent now likely contains an unknown percentage of the inactive hydroxy-ethyl impurity. Using this compromised reagent can lead to lower reaction yields, the formation of unexpected byproducts, and poor reproducibility in your experiments. It is strongly advised to perform a purity check (see Protocol 3.1) or use a fresh, properly stored batch of the compound.[2]
When experiments yield unexpected results, systematic troubleshooting is key. This guide helps diagnose if reagent degradation is the root cause.
Primary Symptom: Your reaction is failing, showing low yields, or producing unexpected side-products when using 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
Below is a logical workflow to diagnose the problem.
handling moisture sensitivity of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Welcome to the technical support center for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Challenge
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a valuable building block in synthetic chemistry, particularly for the introduction of a methyl-imidazole ethyl moiety in the synthesis of pharmacologically active compounds. However, its hydrobromide salt form makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to a range of experimental issues, from inaccurate weighing and poor reactivity to the formation of unwanted byproducts. This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide?
A1: Proper storage is the first line of defense against moisture contamination. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, a desiccator containing a suitable drying agent like silica gel or Drierite™ is highly recommended.[3] It is also advisable to store the container inside a secondary containment vessel to protect it from accidental exposure to moisture.
Q2: What are the visible signs of moisture absorption in my reagent?
A2: A fresh, dry sample of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide should be a free-flowing solid. If the compound appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed a significant amount of moisture. In some cases, discoloration may also occur.
Q3: Can I still use the reagent if it has been exposed to moisture?
A3: Using a moisture-contaminated reagent is generally not recommended as it can lead to inconsistent and unreliable results. The presence of water can hydrolyze the bromoethyl group or interfere with subsequent reactions. If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent. For critical applications, drying the material under high vacuum in the presence of a desiccant may be an option, but this should be validated for its effectiveness.
Q4: What is the best way to weigh and dispense this hygroscopic solid?
A4: Weighing hygroscopic solids requires speed and a controlled environment. The most reliable method is to handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[4][5] If a glovebox is not available, a glove bag can be a more accessible alternative.[6] For rapid weighing in the open lab, have all your equipment ready, quickly weigh the desired amount on a pre-tared, dry weighing paper or in a vial, and immediately seal the stock bottle and the container with the weighed reagent.
Q5: What precautions should I take when setting up a reaction with this reagent?
A5: To ensure an anhydrous reaction environment, all glassware should be thoroughly dried in an oven (typically at >125 °C overnight) and cooled under a stream of dry, inert gas like nitrogen or argon.[5][7] Assembling the glassware while still hot and flushing with inert gas is a common practice to prevent atmospheric moisture from adsorbing onto the surfaces.[5] Use of Schlenk line techniques or similar setups that maintain a positive pressure of inert gas throughout the experiment is highly recommended.[5][8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or no product yield in my reaction.
This is a common issue when working with moisture-sensitive compounds. A systematic approach is necessary to identify the source of contamination.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of unexpected byproducts.
The presence of moisture can lead to hydrolysis of the bromoethyl group, forming the corresponding alcohol. This alcohol can then potentially react further, leading to a mixture of products.
Identification: Use analytical techniques such as NMR or LC-MS to identify the byproducts. The presence of a hydroxyl group in place of the bromine on the ethyl chain is a strong indicator of moisture contamination.
Solution: Rigorously follow the handling and reaction setup procedures outlined in the FAQs to exclude moisture. Using freshly opened, anhydrous solvents is also crucial.
Advanced Handling Protocols
For highly sensitive applications, the following detailed protocols are recommended.
Protocol 1: Weighing and Dispensing in a Glovebox
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (at least 3 cycles). The internal atmosphere of the glovebox should have low oxygen and moisture levels (typically <10 ppm).
Equilibration: Place the sealed container of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, along with spatulas and a pre-tared, dry vial, into the antechamber.
Transfer: After cycling the antechamber, move the items into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 30 minutes.
Weighing: Carefully open the reagent container inside the glovebox. Using a clean, dry spatula, transfer the desired amount of the solid into the tared vial and seal it.
Sealing: Tightly reseal the main stock bottle. Parafilm® can be wrapped around the cap for extra protection before removing it from the glovebox.
Protocol 2: Transferring Reagents via Syringe (for solutions)
If you are preparing a stock solution of the reagent, it should be done under an inert atmosphere using anhydrous solvent.
Preparation: A dry, septum-sealed flask is flushed with inert gas. The anhydrous solvent is then added via a cannula or a dry syringe.
Dissolution: The pre-weighed 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is added to the flask under a positive flow of inert gas.
Transfer: To transfer the solution, use a dry, gas-tight syringe that has been flushed with inert gas.[5][7] Puncture the septum of the flask containing the solution and draw the desired volume. It is good practice to first draw a small amount of the inert gas from the headspace into the syringe to act as a buffer.[7]
Addition: Insert the needle of the syringe through the septum of the reaction flask and slowly add the solution.
Logical Flow for Handling Moisture-Sensitive Reagents
Caption: Recommended workflow for using the reagent.
Safety Information
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][9] Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with copious amounts of water.[2]
References
University of Washington. (n.d.). Imidazole Standard Operating Procedure. Retrieved from [Link]
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
ECHA. (n.d.). 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide — Chemical Substance Information. Retrieved from [Link]
Mitsubishi Chemical Corporation. (2025, September 30). Handling technique for highly hygroscopic sample | Karl Fischer Reagent Aquamicron. Retrieved from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
Technical Support Center: Troubleshooting 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges presented by 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS 1803561-12-7).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges presented by 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS 1803561-12-7).
Working with this building block requires navigating a complex intersection of steric hindrance and electronic reactivity. The 5-position of the 1-methylimidazole ring is notoriously congested. When you attempt to functionalize the primary bromide via nucleophilic substitution (SN2), you are fighting a multi-front war against E2 elimination and intermolecular polymerization. This guide provides the mechanistic causality and self-validating protocols needed to optimize your yields.
Reaction Pathways & Competing Mechanisms
Reaction pathways of 5-(2-bromoethyl)-1-methyl-1H-imidazole highlighting SN2 vs. side reactions.
Troubleshooting FAQs
Q1: Why is my nucleophilic substitution failing, and why am I isolating a vinyl imidazole byproduct?A1: This is a classic kinetic competition between SN2 (substitution) and E2 (elimination). The N1-methyl group creates significant steric bulk around the 5-position, influencing molecular conformation and restricting the optimal trajectory for incoming nucleophiles[1]. When a bulky or "hard" base (like Et3N, NaOH, or NaH) is used to neutralize the hydrobromide salt, the transition state energy for the SN2 pathway becomes prohibitively high. Instead, the base abstracts a proton from the adjacent carbon, kicking out the bromide to form 1-methyl-5-vinyl-1H-imidazole.
Causality Fix: Switch to a weaker, non-nucleophilic base with a large cation (e.g., Cs2CO3) that cannot easily act as a hard base but is mild enough to prevent E2 elimination.
Q2: How can I thermodynamically favor the SN2 reaction to outcompete the E2 elimination?A2: Utilize the Finkelstein reaction[2]. By adding Sodium Iodide (NaI) to the reaction mixture, the 2-bromoethyl group is converted in situ to a 2-iodoethyl group. Iodide is larger, more polarizable, and a vastly superior leaving group compared to bromide. This significantly lowers the activation energy for the SN2 pathway, allowing the substitution to proceed at lower temperatures where the higher-activation-energy E2 elimination is kinetically frozen out.
Q3: My reaction mixture turns into a viscous gel or an intractable mass. What is happening?A3: You are observing intermolecular self-alkylation. Once the hydrobromide salt is neutralized, the N3 nitrogen of the imidazole ring becomes a potent nucleophile. If the concentration of the free base is too high, the N3 of one molecule will attack the 2-bromoethyl group of another, leading to rapid oligomerization and polymerization.
Causality Fix: Run the reaction under high dilution conditions (≤ 0.05 M) or use a slow-addition technique (syringe pump) to keep the steady-state concentration of the free base extremely low.
Quantitative Data: Base Selection & Reaction Optimization
Selecting the right base is the most critical variable in this workflow. The table below synthesizes the physicochemical impact of common bases on this specific substrate.
Base Type
pKa (Conjugate Acid)
E2 Elimination Risk
Self-Alkylation Risk
Application Scientist Recommendation
Sodium Hydride (NaH)
> 35
Very High
Moderate
Avoid. Rapidly promotes E2 elimination to vinyl imidazole.
Triethylamine (Et3N)
~ 10.7
High
High
Not Recommended. Hard base; fails to suppress polymerization.
Diisopropylethylamine (DIPEA)
~ 10.5
Moderate
Low
Acceptable. Steric bulk prevents it from acting as a nucleophile.
Cesium Carbonate (Cs2CO3)
~ 10.3
Low
Low
Highly Recommended. The "Cesium Effect" enhances nucleophilicity while suppressing E2.
To bypass the steric hindrance of the 1-methylimidazole core, employ this self-validating, step-by-step methodology utilizing an in situ Finkelstein exchange.
Step-by-step experimental workflow for Finkelstein-assisted SN2 alkylation.
Step 1: Salt Neutralization & Finkelstein Conversion
In an oven-dried, argon-purged flask, suspend 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv) in anhydrous Acetone or Acetonitrile (to achieve 0.05 M concentration).
Add Sodium Iodide (NaI, 3.0 equiv).
Add DIPEA (1.05 equiv) dropwise at 0 °C to strictly neutralize the hydrobromide salt without triggering elimination.
Stir at room temperature for 1 hour protected from light.
Self-Validation Checkpoint: Aliquot 50 µL, quench in water/EtOAc, and run TLC (DCM:MeOH 9:1). The 2-iodoethyl intermediate will appear slightly less polar than the starting bromide. Do not proceed to Step 2 until conversion is >95%.
Step 2: Nucleophile Addition (High Dilution)
In a separate flask, prepare your target nucleophile (1.2 equiv) and anhydrous Cs2CO3 (2.0 equiv) in the same solvent.
Using a syringe pump, add the Finkelstein reaction mixture from Step 1 into the nucleophile flask dropwise over 2–3 hours at room temperature.
Causality Note: This inverse-addition technique ensures the free-base imidazole is instantly consumed by the excess nucleophile, mathematically preventing N3–self-alkylation.
Step 3: Workup and Isolation
Once TLC indicates complete consumption of the iodo-intermediate, filter the reaction mixture through a Celite pad to remove insoluble inorganic salts (CsI, NaBr).
Concentrate the filtrate under reduced pressure.
Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4.
Purify via flash column chromatography.
References
Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids
National Library of Medicine (PMC)[Link]
Synthesis and antiviral activities of spacer-linked 1-thioglucuronide analogues of glycyrrhizin
Beilstein Journal of Organic Chemistry[Link]
Technical Support Center: Optimizing Solvent Selection for 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide Reactions
Welcome to the technical support center for optimizing reactions with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing reactions with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selecting a solvent for reactions with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide?
A1: The main challenge lies in the dual nature of the starting material. It is an ionic salt (hydrobromide), which favors polar solvents for dissolution, yet the intended nucleophilic substitution (SN2) reaction is often fastest in polar aprotic solvents.[1][2][3][4] Protic solvents can solvate and deactivate the nucleophile, slowing down the desired reaction.[1] Therefore, the optimal solvent must be polar enough to dissolve the starting materials but not so protic as to significantly hinder the nucleophile's reactivity.
Q2: Why are polar aprotic solvents generally recommended for SN2 reactions involving this compound?
A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are favored because they can dissolve the ionic starting material while not strongly solvating the anionic nucleophile.[2][3][5] This "naked" nucleophile is more reactive and leads to a faster reaction rate.[1][3] In contrast, polar protic solvents form a "solvent cage" around the nucleophile through hydrogen bonding, which must be broken for the reaction to proceed, thus slowing it down.[1]
Q3: Can I use a non-polar solvent?
A3: Non-polar solvents are generally not suitable because the ionic starting material, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, will likely have very poor solubility.[3][4] For the reaction to occur at a reasonable rate, both the electrophile and the nucleophile must be dissolved.[3]
Q4: Do I need a base, and how does that influence my solvent choice?
A4: Yes, a base is typically required to deprotonate the nucleophile and/or neutralize the HBr generated during the reaction.[6] The choice of base and solvent are interconnected. Inorganic bases like potassium carbonate (K₂CO₃) are common and have good solubility in polar aprotic solvents like DMF.[5][6] Stronger bases like sodium hydride (NaH) are often used in less polar aprotic solvents like THF.[5][7] The base's solubility in the chosen solvent is critical for reaction efficiency.
II. Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
Potential Cause
Troubleshooting Steps
Poor Solubility of Starting Materials
1. Increase Polarity: If using a less polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO to improve the solubility of the hydrobromide salt.[5][8] 2. Increase Temperature: Gently heating the reaction mixture can improve the solubility of the starting materials and increase the reaction rate.[9] 3. Sonication: Briefly sonicating the reaction mixture can help to dissolve suspended solids.
Inactive Nucleophile
1. Solvent Choice: If you are using a protic solvent (e.g., ethanol, water), it is likely solvating your nucleophile and reducing its reactivity.[1] Switch to a polar aprotic solvent like acetonitrile or DMF.[3] 2. Insufficient Base: Ensure you are using at least one equivalent of base to deprotonate the nucleophile and neutralize the HBr. For weaker nucleophiles, a stronger base may be necessary.[6]
Low Reaction Temperature
Some reactions require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[9]
Problem 2: Formation of Multiple Products (Side Reactions)
Symptom: The reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating the formation of byproducts.
Potential Cause
Troubleshooting Steps
Elimination (E2) Reaction
1. Less Hindered Base: A bulky, sterically hindered base can favor elimination over substitution. Consider using a less hindered base like potassium carbonate. 2. Lower Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the desired SN2 pathway.
Over-alkylation of the Nucleophile
1. Control Stoichiometry: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be seeing di-alkylation.[6] Use a controlled amount of the bromoethyl imidazole or a large excess of the nucleophile. 2. Slow Addition: Adding the 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide slowly to the reaction mixture can help to favor mono-alkylation.[6]
Decomposition of Starting Material or Product
1. Solvent Purity: Ensure you are using anhydrous (dry) solvents, as water can lead to hydrolysis or other side reactions.[8] 2. Temperature Control: Excessive heat can lead to decomposition. Determine the optimal temperature for your specific reaction.
Problem 3: Difficulty in Product Isolation and Purification
Symptom: Challenges in separating the desired product from the reaction mixture, including the solvent and byproducts.
Potential Cause
Troubleshooting Steps
High-Boiling Point Solvent
Solvents like DMF and DMSO have high boiling points and can be difficult to remove under reduced pressure. 1. Aqueous Workup: Quench the reaction with water and extract your product with a suitable organic solvent like ethyl acetate.[5] This will remove the DMF or DMSO into the aqueous layer. 2. Solvent Selection: If possible, opt for a lower-boiling point solvent like acetonitrile or THF.
Imidazole Byproducts
The imidazole ring can sometimes be challenging to separate from the desired product due to similar polarities. 1. Acidic Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can protonate basic imidazole byproducts, making them more water-soluble and easier to remove.[8] Be cautious if your product is acid-sensitive.
III. Data Presentation & Experimental Protocols
Solvent Selection Guide
The following table provides a summary of commonly used solvents and their properties relevant to reactions with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Suitability for SN2
Notes
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
153
Excellent
Good at dissolving the starting material and promoting a fast reaction.[5] High boiling point can complicate workup.[8]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
189
Excellent
Similar to DMF, very polar and good for SN2 reactions.[2] Even higher boiling point than DMF.
Acetonitrile (ACN)
Polar Aprotic
37.5
82
Very Good
A good balance of polarity and a lower boiling point, making it easier to remove.[8]
Tetrahydrofuran (THF)
Polar Aprotic
7.6
66
Good
Less polar, so solubility of the hydrobromide salt may be limited.[5] Often used with stronger bases like NaH.[7]
Ethanol (EtOH)
Polar Protic
24.5
78
Poor
Will solvate and deactivate the nucleophile, significantly slowing the reaction. Not recommended.
Water (H₂O)
Polar Protic
80.1
100
Very Poor
Strong hydrogen bonding will severely hinder the nucleophile.
Experimental Workflow
Caption: Troubleshooting flowchart for low conversion.
IV. References
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube. [Link]
Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]
What effect does the polarity of a solvent have on an Sn2 Reaction? (2017, September 28). Reddit. [Link]
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide — Chemical Substance Information. ECHA. [Link]
Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journals. [Link]
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022, May 4). Der Pharma Chemica. [Link]
Supporting Information. The Royal Society of Chemistry. [Link]
A Comparative Guide to Alkylating Agents for Researchers: Evaluating 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer chemotherapy and molecular biology, alkylating agents represent a cornerstone of therapeutic and research applications. These hig...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy and molecular biology, alkylating agents represent a cornerstone of therapeutic and research applications. These highly reactive compounds play a crucial role by inducing cytotoxic DNA damage, primarily through the covalent addition of an alkyl group to the DNA molecule. This guide provides a comprehensive comparison of traditional alkylating agents with a lesser-known compound, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. We will delve into the mechanisms of action, present a framework for comparative experimental evaluation, and provide detailed protocols for key assays.
The World of Alkylating Agents: A Mechanistic Overview
Alkylating agents are a broad class of compounds that exert their effects by forming covalent bonds with nucleophilic sites on biomolecules, most notably DNA.[1] This alkylation can lead to a variety of cellular consequences, including DNA strand breaks, cross-linking, and base-pairing errors, ultimately triggering apoptosis or cell cycle arrest.[2][3] Their efficacy is particularly pronounced in rapidly dividing cells, such as cancer cells, which are more susceptible to the disruptive effects of DNA damage.[4]
The chemical reactivity and therapeutic effects of alkylating agents are diverse and depend on their molecular structure.[5] They are broadly classified into several categories, including:
Nitrogen Mustards: A class of bifunctional alkylating agents that form highly reactive aziridinium ions, leading to inter- and intrastrand DNA cross-links.[6][7] Examples include cyclophosphamide, melphalan, and chlorambucil.[8][9]
Nitrosoureas: These agents, such as carmustine and lomustine, can cross the blood-brain barrier and are known for their ability to induce both DNA alkylation and carbamoylation of proteins.[7][8]
Alkyl Sulfonates: Busulfan is a key example, primarily causing interstrand DNA cross-links.[8]
Triazines: This class includes dacarbazine and temozolomide, which act as prodrugs, generating a methyldiazonium ion that methylates DNA.[5][8]
Ethyleneimines and Methylmelamines: Compounds like thiotepa and altretamine fall into this category.[8]
The general mechanism of action for most bifunctional alkylating agents involves the formation of a carbonium ion intermediate that attacks nucleophilic centers on DNA, with the N7 position of guanine being a primary target.[3][10] A second alkylation event by the same molecule results in the formation of a cross-link, which is a highly cytotoxic lesion.[2]
Introducing 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide: A Potential New Player
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a heterocyclic compound featuring an imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules.[10][11][12] The imidazole moiety can participate in various biological interactions, and its derivatives have been explored for a range of therapeutic applications, including as anticancer agents.[10][12][13]
The structure of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide suggests its potential as an alkylating agent. The bromoethyl group is a reactive moiety capable of undergoing nucleophilic substitution reactions, a key characteristic of alkylating agents.
Currently, there is a notable lack of published experimental data specifically detailing the alkylating activity, cytotoxicity, and mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. This guide, therefore, aims to provide a robust framework for its evaluation and comparison against well-established alkylating agents.
A Framework for Comparative Experimental Evaluation
To objectively assess the potential of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide as an alkylating agent, a series of in vitro experiments are essential. These assays will allow for a direct comparison of its performance against known alkylating agents like cisplatin and melphalan.
dot
Caption: A logical workflow for the comparative evaluation of a novel alkylating agent.
Quantifying Alkylating Potential: The NBP Assay
The 4-(4-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to evaluate the chemical alkylating activity of a compound.[5][16][17][18] NBP acts as a nucleophile, and its reaction with an alkylating agent results in the formation of a colored product that can be quantified spectrophotometrically.[19] This assay provides a direct measure of a compound's intrinsic alkylating reactivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][9][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is crucial for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.
Comparative Data (Hypothetical IC50 values in µM):
Evaluating Long-Term Efficacy: The Clonogenic Survival Assay
The clonogenic assay is considered the gold standard for determining the in vitro effectiveness of cytotoxic agents.[4][8][13][20][21] It assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides a measure of a compound's ability to induce reproductive cell death, a critical endpoint for anticancer therapies.
Comparative Data (Hypothetical Surviving Fraction at 10 µM):
Elucidating the Mechanism: DNA Cross-Linking Assays
To confirm that the cytotoxic effects of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide are due to DNA alkylation, assays to detect DNA cross-links are essential. The comet assay (single-cell gel electrophoresis) is a sensitive technique that can be adapted to detect DNA interstrand cross-links.[14][22]
dot
Caption: The proposed mechanism of action for a bifunctional alkylating agent.
Experimental Protocols
NBP Alkylating Activity Assay
Reagent Preparation:
Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in a suitable solvent like acetone.
Prepare solutions of the test compounds and reference alkylating agents at various concentrations.
Reaction:
In a test tube, mix the NBP solution with the test compound solution.
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
Color Development:
After incubation, add an alkaline solution (e.g., sodium hydroxide) to develop the color.
Measurement:
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
Analysis:
Compare the absorbance values of the test compound to those of the reference agents to determine its relative alkylating activity.[19]
MTT Cytotoxicity Assay
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours to allow for cell attachment.[11]
Drug Treatment:
Prepare serial dilutions of the test compounds and control drugs.
Add the drug solutions to the wells and incubate for 48-72 hours.
MTT Addition:
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
Solubilization:
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Reading:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]
Clonogenic Survival Assay
Cell Seeding:
Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates or petri dishes.[13][20]
Drug Treatment:
Allow cells to attach for a few hours, then treat with various concentrations of the test compounds for a defined period (e.g., 24 hours).
Colony Formation:
Remove the drug-containing medium, wash the cells, and add fresh medium.
Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.[20]
Staining and Counting:
Fix the colonies with a solution like methanol and stain with crystal violet.[21]
Count the number of colonies (typically defined as a cluster of at least 50 cells).
Data Analysis:
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.[21]
Conclusion and Future Directions
While traditional alkylating agents remain a vital part of cancer treatment, the quest for novel compounds with improved efficacy and reduced toxicity is ongoing. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, with its reactive bromoethyl group and imidazole core, presents an intriguing candidate for investigation as a new alkylating agent.
The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this and other novel compounds. By systematically assessing its chemical reactivity, cytotoxicity, and mechanism of action in comparison to established agents, researchers can determine its potential for further development as a therapeutic agent or a valuable research tool. The lack of existing data on the biological activity of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide highlights a significant research opportunity to expand the arsenal of alkylating agents and potentially uncover new therapeutic strategies.
References
Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
BenchChem. (2025).
Wikipedia. (2023). Clonogenic assay. In Wikipedia.
NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
Merck. (n.d.).
Creative Bioarray. (n.d.). Clonogenic Assay.
Opentrons. (n.d.).
Oncohema Key. (2016, May 27).
Oncohema Key. (2016, August 27).
Abcam. (n.d.). MTT assay protocol.
ACS Publications. (2012, April 5). Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model | Chemical Research in Toxicology.
ResearchGate. (2025, August 6). Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model (vol 25, pg 1176, 2012) | Request PDF.
PubMed. (2009, February 15). Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method.
Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. (2012, June 18).
Springer Nature Experiments. (n.d.). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay.
Validation of the in vitro comet assay for DNA cross-links and altered bases detection. (2021, July 1).
Chemical Substance Information. (n.d.). 5-(2-bromoethyl)
UV-Crosslinking of Proteins to Nucleic Acids. (n.d.).
Oxford Academic. (2023, October 31). 10 Protein-DNA crosslinking with formaldehyde in vitro - Purchased.
Liv Hospital. (2026, January 23).
PMC. (n.d.). Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC - NIH.
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10).
Oncohema Key. (2016, May 27).
PMC. (n.d.).
PMC. (n.d.). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines.
PMC. (2020, August 10). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein.
ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
MDPI. (2025, June 19). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
Benchmarking 5-(2-Bromoethyl)-1-methyl-1H-imidazole Hydrobromide: A Definitive Guide to Stability, Reactivity, and Application
In the highly constrained landscape of structure-based drug design, the selection of bifunctional building blocks can dictate the success or failure of a synthetic campaign. Imidazole-containing pharmacophores are ubiqui...
Author: BenchChem Technical Support Team. Date: March 2026
In the highly constrained landscape of structure-based drug design, the selection of bifunctional building blocks can dictate the success or failure of a synthetic campaign. Imidazole-containing pharmacophores are ubiquitous in modern therapeutics, particularly in histamine H3/H4 receptor antagonists, kinase inhibitors, and epigenetic modulators [1].
When introducing an ethyl-linked functional group to an imidazole core, chemists frequently benchmark 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1803561-12-7) against standard alternatives like 4-(2-bromoethyl)-1H-imidazole or unprotected free bases. This guide provides an objective, data-driven comparison of these building blocks, detailing the mechanistic rationale behind their structural design and offering field-proven protocols for their application.
The Mechanistic Imperative: Causality in Building Block Design
As application scientists, we must look beyond the basic 2D structure of a reagent and evaluate its kinetic behavior in solution. The design of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide solves two critical synthetic liabilities inherent to standard imidazole alkylating agents:
A. The Stability Paradigm: Hydrobromide Salt vs. Free Base
Alkyl halides tethered to nucleophilic heterocycles are notoriously unstable as free bases. A free 2-bromoethyl imidazole possesses both a highly nucleophilic nitrogen and a primary alkyl bromide. In solution (and even during ambient solid storage), the free base undergoes rapid intramolecular nucleophilic attack, forming a transient bicyclic imidazolium or aziridinium intermediate [2]. This pathway inevitably leads to uncontrolled intermolecular polymerization or degradation.
By formulating the building block as a hydrobromide salt , the basic imidazole nitrogen is protonated. This deactivates its nucleophilicity, effectively shutting down the intramolecular cyclization pathway and preserving the integrity of the bromoethyl leaving group for the intended intermolecular reaction.
B. Regiochemical Control: The Role of N1-Methylation
Standard unsubstituted building blocks, such as 4-(2-bromoethyl)-1H-imidazole, exist as a rapidly interconverting mixture of tautomers (the 4- and 5-positions are chemically equivalent until substituted). If an N-alkylation is performed on a tautomeric imidazole, it yields a complex mixture of regioisomers that require arduous chromatographic separation. The N1-methyl substitution permanently locks the tautomeric state, ensuring that the bromoethyl group is fixed at the 5-position. This guarantees absolute regiocontrol in downstream coupling reactions.
Fig 1: Mechanistic divergence of bromoethyl imidazoles based on salt formulation.
Benchmarking Data: Comparative Performance
To objectively benchmark 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, we compare its performance metrics against common alternatives in standard N-alkylation workflows.
Data Synthesis: The N1-methyl HBr salt provides the optimal balance of shelf-stability and reaction predictability, directly reducing downstream purification bottlenecks.
The following protocol details the N-alkylation of a secondary amine using 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
Causality Note: The success of this reaction relies on the slow, in situ liberation of the free base. We utilize anhydrous Potassium Carbonate (K₂CO₃) rather than a strong base like NaOH. Strong aqueous bases can hydrolyze the alkyl bromide to an alcohol. K₂CO₃ slowly deprotonates the HBr salt in a polar aprotic solvent, keeping the steady-state concentration of the free bromoethyl imidazole low. This kinetic control heavily favors the desired intermolecular collision with the secondary amine over intramolecular degradation [3].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the secondary amine (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 equiv, 30 mmol). The excess base is required to neutralize both the hydrobromide salt and the HBr generated during the alkylation.
Electrophile Introduction: Add 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide (1.1 equiv, 11 mmol) portion-wise over 10 minutes at room temperature.
Thermal Activation: Heat the reaction mixture to 70°C. Monitor via TLC or LC-MS. Complete conversion typically occurs within 6–8 hours.
Quench and Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 2: Optimized workflow for controlled intermolecular N-alkylation.
Conclusion
Benchmarking data clearly indicates that 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide outperforms traditional unsubstituted or free-base imidazole building blocks. By utilizing the hydrobromide salt to suppress intramolecular cyclization and the N1-methyl group to enforce strict regiocontrol, chemists can execute high-yielding, scalable alkylations with minimal purification overhead.
References
Bellucci, L., et al. "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control." International Journal of Molecular Sciences, vol. 12, no. 5, 2011, pp. 2853-2890.
URL:[Link]
Rani, N., & Kumar, P. "Current and Future Prospective of a Versatile Moiety: Imidazole." ResearchGate, May 2020.
URL:[Link]
Validation
A Researcher's Guide to Differentiating 5-(2-bromoethyl)-1-methyl-1H-imidazole Isomers Through Spectroscopy
In the field of medicinal chemistry and drug development, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, molecules with identical formulas but different arrangements...
Author: BenchChem Technical Support Team. Date: March 2026
In the field of medicinal chemistry and drug development, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core scaffold, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide and its key positional isomer, 4-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. Understanding the subtle yet distinct differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification, ensuring the integrity of subsequent synthetic steps and the validity of biological assays.
This guide moves beyond a simple listing of spectral data, explaining the underlying principles of how the placement of the bromoethyl group on the 1-methyl-1H-imidazole ring influences the electronic environment and, consequently, the spectroscopic output.
The Importance of Isomeric Purity
The 1-methyl-1H-imidazole core is a common scaffold in pharmacologically active compounds. The location of the bromoethyl substituent—a versatile handle for further chemical modification—at the C4 versus the C5 position dictates the ultimate geometry and reactivity of the final molecule. An incorrect isomer could lead to a loss of biological activity, altered toxicity profiles, or failed synthetic routes. Therefore, robust analytical confirmation is not just a procedural step but a foundational requirement for successful research.
The hydrobromide form indicates that the imidazole ring is protonated, typically at the N3 position, which will influence the spectral characteristics, particularly in NMR.
Caption: Positional isomers of 1-methyl-1H-imidazole with a bromoethyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the protons and carbons on the imidazole ring are highly sensitive to the substituent positions.
¹H NMR Spectroscopy: A Tale of Two Protons
The key to differentiating the isomers lies in the signals of the imidazole ring protons. In the 1,4-disubstituted isomer (2), the two ring protons (H2 and H5) are in very different electronic environments and will appear as distinct singlets (or doublets if coupling to each other is resolved, though often it is not). In the 1,5-disubstituted isomer (1), the ring protons (H2 and H4) are also in unique environments and will appear as separate singlets. The crucial difference is their chemical shift, which is influenced by the proximity of the electron-donating methyl group and the substituted bromoethyl group.[1]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
Assignment
Isomer 1 (5-substituted) Predicted δ (ppm)
Isomer 2 (4-substituted) Predicted δ (ppm)
Rationale for Difference
H2 (ring)
~7.6 - 7.8
~7.5 - 7.7
The H2 proton is adjacent to two nitrogen atoms and is typically the most downfield ring proton. Its position is less affected by the C4/C5 substituent.
H4 (ring)
~7.3 - 7.5
---
In isomer 1, H4 is adjacent to the substituted C5.
H5 (ring)
---
~7.0 - 7.2
In isomer 2, H5 is adjacent to the substituted C4 and often appears more upfield compared to H2.
N-CH₃
~3.8 - 4.0
~3.7 - 3.9
The methyl group protons appear as a sharp singlet. The chemical shift can be subtly influenced by the overall electron distribution in the ring.[1]
-CH₂-CH₂-Br
~3.5 - 3.7 (t)
~3.4 - 3.6 (t)
Triplet for the CH₂ group attached to the ring.
-CH₂-CH₂-Br
~3.2 - 3.4 (t)
~3.1 - 3.3 (t)
Triplet for the CH₂ group attached to the bromine.
Note: The hydrobromide salt form will cause a general downfield shift of all proton signals compared to the free base due to the protonation of the ring.
¹³C NMR provides complementary and often more decisive evidence. The chemical shifts of the quaternary carbons (C4 and C5) directly reveal the point of substitution.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
Assignment
Isomer 1 (5-substituted) Predicted δ (ppm)
Isomer 2 (4-substituted) Predicted δ (ppm)
Rationale for Difference
C2
~136 - 139
~137 - 140
The chemical shift of C2 is sensitive to substitution on the ring.
C4
~128 - 131
~135 - 138 (Substituted)
Key Differentiator: In isomer 2, C4 is the substituted carbon and its signal will be significantly different and potentially broader than the protonated C4 in isomer 1.
C5
~120 - 123 (Substituted)
~118 - 121
Key Differentiator: In isomer 1, C5 is the substituted carbon. The difference in chemical shifts between the substituted C4 and C5 is a reliable diagnostic tool.
N-CH₃
~35 - 38
~34 - 37
The methyl carbon signal is typically sharp and its position is relatively consistent.
-CH₂-CH₂-Br
~30 - 33
~29 - 32
Carbon attached to the ring.
-CH₂-CH₂-Br
~25 - 28
~24 - 27
Carbon attached to bromine.
Experimental Protocols
Protocol for NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 10-15 mg of the synthesized hydrobromide salt.[1]
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrobromide salts to ensure solubility and avoid H-D exchange of the N-H proton.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.
Processing: Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and integration. For ¹³C, a proton-decoupled experiment is standard.
Caption: Standard workflow for NMR analysis of imidazole derivatives.
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR for distinguishing these specific positional isomers, IR spectroscopy provides valuable confirmation of functional groups. The spectra of both isomers are expected to be very similar but may show minor differences in the "fingerprint region" (below 1500 cm⁻¹).
Characteristic of the imidazole ring structure.[2][3]
~1400 - 1000
Medium-Strong
In-plane bending, ring modes
This is the fingerprint region where subtle differences between isomers may appear.
~700 - 600
Strong
C-Br stretch
Confirms the presence of the bromoethyl group.
Protocol for ATR-FTIR Spectroscopy
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum over a range of 4000-400 cm⁻¹.
Background Correction: Perform a background scan of the clean ATR crystal before running the sample.
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight of the free base and provides structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion ([M]⁺) of the free base (5-(2-bromoethyl)-1-methyl-1H-imidazole) will be observed. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M peak will be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The primary fragmentation pathway for both isomers is expected to be the loss of the bromine atom or cleavage of the ethyl side chain.
Expected Fragmentation Patterns (EI-MS):
Fragment
m/z (for ⁷⁹Br)
m/z (for ⁸¹Br)
Origin
[M]⁺
188
190
Molecular ion of the free base
[M - Br]⁺
109
109
Loss of a bromine radical
[M - C₂H₄Br]⁺
81
81
Cleavage at the bond between the ring and the ethyl chain (Benzylic-type cleavage)
While the major fragments might be the same, the relative intensities could differ slightly between the isomers, reflecting the stability of the resulting radical cations. The cleavage leading to the m/z 81 fragment is a key indicator of the imidazole core with the methyl group attached.
Caption: Primary EI fragmentation pathways for bromoethyl-methyl-imidazole isomers.
Protocol for Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile. The hydrobromide salt may need to be neutralized (e.g., with a mild base) or analyzed via a soft ionization technique if the free base is desired. For ESI-MS, the salt can be analyzed directly.
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is standard for LC-MS and will typically show the protonated molecule of the free base, [M+H]⁺, at m/z 189 and 191.
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.
Conclusion
While IR and Mass Spectrometry are essential for confirming the presence of key functional groups and the overall molecular mass, NMR spectroscopy stands as the unequivocal method for differentiating between 5-(2-bromoethyl)-1-methyl-1H-imidazole and its 4-substituted isomer. The distinct chemical shifts of the imidazole ring protons and, most critically, the quaternary carbons (C4 and C5) provide a definitive structural fingerprint. By employing these spectroscopic techniques in a complementary fashion and understanding the principles behind the spectral differences, researchers can confidently verify the identity and purity of their target isomers, ensuring the integrity and success of their scientific endeavors.
References
Perchyonok, V. T., & Lyapkalo, I. M. (2006). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. AIP Publishing. Available from: [Link]
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]
MDPI. ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020). Available from: [Link]
Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. Available from: [Link]
PubChem. 1-Methylimidazole. Available from: [Link]
ResearchGate. ¹³C and ¹H NMR chemical shifts (ppm) for the imidazole, thiazole, or... Available from: [Link]
Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(20), 7085. Available from: [Link]
ResearchGate. Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. (continued). Available from: [Link]
Shenderovich, I. G., et al. (2021). Long range deuterium isotope effects on ¹³C NMR chemical shifts of 2-alkanones in CD₃OD solutions of imidazolium acetate ionic liquids. Scientific Reports, 11(1), 23583. Available from: [Link]
Ramasami, T., & Sykes, A. G. (1979). PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 17A, 696-697. Available from: [Link]
Hegarty, A. F., et al. (1973). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Journal of the Chemical Society, Perkin Transactions 2, (15), 2047-2053. Available from: [Link]
ResearchGate. ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). Available from: [Link]
Mohamed, S. K., et al. (2015). Multicomponent green synthesis, spectroscopic and structural investigation of multi-substituted imidazoles. Part 1. Zeitschrift für Naturforschung B, 70(10), 809-819. Available from: [Link]
ResearchGate. Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. (2015). Available from: [Link]
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1623. Available from: [Link]
NIST. 1H-Imidazole, 1-methyl-. Available from: [Link]
PubChemLite. 5-(2-bromoethyl)-1-methyl-1h-imidazole hydrobromide. Available from: [Link]
Organic Spectroscopy International. 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. (2016). Available from: [Link]
LibreTexts Chemistry. Fragmentation of Straight Chain Alkanes. Available from: [Link]
University of Hamburg. Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-at. Available from: [Link]
MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). Available from: [Link]
Royal Society of Chemistry. Supporting Information. (2019). Available from: [Link]
Central Asian Journal of Theoretical and Applied Science. Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Available from: [Link]
Astronomy & Astrophysics. Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. (2021). Available from: [Link]
NextSDS. 5-bromo-2-ethyl-1-methyl-1H-imidazole — Chemical Substance Information. Available from: [Link]
NextSDS. 4-bromo-1-ethyl-2-methyl-1H-imidazole — Chemical Substance Information. Available from: [Link]
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. (2023). Available from: [Link]
PubChemLite. 4-bromo-1-ethyl-2-methyl-1h-imidazole. Available from: [Link]
ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
GC-MS analysis for residual solvents in 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
An in-depth technical analysis for the quantification of residual solvents in 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide , evaluating analytical methodologies, matrix interactions, and regulatory compliance. The...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for the quantification of residual solvents in 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide , evaluating analytical methodologies, matrix interactions, and regulatory compliance.
The Analytical Challenge: Matrix-Driven Method Selection
The compound 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a critical alkylating intermediate widely utilized in the synthesis of imidazole-containing therapeutics (e.g., histamine H3 receptor antagonists). During its synthesis and purification, volatile organic solvents such as dichloromethane (DCM), ethyl acetate, and toluene are frequently employed. Regulatory frameworks, specifically the [1] and [2], mandate the strict monitoring and quantification of these residual solvents to ensure patient safety.
However, analyzing this specific Active Pharmaceutical Ingredient (API) intermediate presents a severe matrix challenge. The compound is a hydrobromide salt containing a highly reactive bromoethyl moiety.
The Causality of Matrix Interference:
If this salt is introduced into a Gas Chromatograph (GC) via Direct Injection (DI), the high temperatures of the GC inlet (typically 250°C) will cause immediate thermal degradation. The salt will not vaporize; instead, it will decompose, releasing corrosive hydrogen bromide (HBr) gas and leaving non-volatile imidazole residues. The HBr gas rapidly strips the siloxane stationary phase of the GC column and damages the Mass Spectrometer (MS) ion source, while the carbonaceous residue creates active sites in the inlet liner, leading to severe peak tailing and loss of sensitivity.
Therefore, isolating the volatile solvents from the non-volatile salt matrix prior to GC introduction is an absolute necessity.
Fig 1: Mechanistic fate of hydrobromide salts in Headspace vs. Direct Injection GC workflows.
Technology Comparison: HS-GC-MS vs. Alternatives
To achieve regulatory compliance while protecting instrument integrity, laboratories must choose the correct sample introduction and detection strategy. Below is an objective comparison of the three primary methodologies.
A. Headspace GC-Mass Spectrometry (HS-GC-MS) - The Recommended Standard
By combining static headspace sampling with MS detection, this method offers unparalleled specificity. The headspace unit extracts only the volatile solvents, leaving the corrosive hydrobromide salt safely in the vial. The MS detector provides structural confirmation via mass-to-charge (
m/z
) ratios, which is critical for distinguishing target solvents from unknown synthetic byproducts that might co-elute.
B. Headspace GC-Flame Ionization Detection (HS-GC-FID) - The Routine Workhorse
This is the traditional setup described in [3]. While FID offers an excellent linear dynamic range and robustness, it is a non-specific detector. If the 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide synthesis produces an unexpected volatile impurity that co-elutes with a target solvent (e.g., DCM), the FID cannot differentiate them, leading to false-positive over-reporting.
C. Direct Injection GC-MS (DI-GC-MS) - The Anti-Pattern
As established, injecting a hydrobromide salt directly into a GC system results in catastrophic column failure and MS source contamination. Data generated from this method suffers from rapid signal degradation within just a few injections.
Quantitative Performance Comparison
The following table summarizes representative experimental data comparing the performance of these three techniques when analyzing a 100 mg/mL solution of the imidazole salt spiked with common residual solvents.
To ensure absolute data integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and system suitability checks to prove that the extraction thermodynamics and chromatographic resolution are functioning correctly before any sample data is accepted.
Fig 2: Step-by-step HS-GC-MS analytical workflow for residual solvent quantification.
Step 1: Matrix Dissolution & Sample Preparation
Procedure: Accurately weigh 100 mg of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide into a 20 mL headspace vial. Add 5.0 mL of HPLC-grade water containing 10 ppm of Fluorobenzene (Internal Standard). Seal immediately with a PTFE/silicone septum.
Causality: The hydrobromide salt is highly polar and water-soluble. Water effectively dismantles the crystal lattice to release trapped solvent inclusions. Furthermore, water has a low expansion volume at 80°C, preventing vial over-pressurization[4]. Fluorobenzene is used as an internal standard because it does not naturally occur in pharmaceutical processes, allowing it to correct for any variations in headspace partitioning or injection volume.
Step 2: Headspace Equilibration
Procedure: Incubate the vial at 80°C for 45 minutes with moderate agitation.
Causality: This temperature provides sufficient thermal energy to drive volatile solvents into the gas phase (governed by Henry's Law) without reaching the boiling point of the aqueous diluent or causing thermal hydrolysis of the reactive bromoethyl group on the API intermediate.
Step 3: GC Separation
Procedure: Inject 1.0 mL of the headspace gas into the GC inlet (Split ratio 10:1). Use a USP G43 equivalent column (e.g., DB-624, 30m x 0.32mm x 1.8µm). Program the oven: 40°C (hold 10 min), ramp at 10°C/min to 240°C (hold 5 min).
Causality: The G43 column utilizes a mid-polarity cyanopropylphenyl stationary phase. This specific chemistry is required to provide optimal selectivity for separating volatile organic compounds with vastly different polarities (e.g., separating polar methanol from non-polar toluene).
Step 4: System Suitability & Self-Validation (Critical Step)
Procedure: Prior to analyzing the API intermediate, inject a System Suitability Test (SST) standard containing Acetonitrile and Dichloromethane.
Validation Logic: The system is only permitted to proceed if the chromatographic resolution (
Rs
) between Acetonitrile and Dichloromethane is
≥1.0
. Because these two solvents have nearly identical boiling points and polarities, baseline separation proves that the column's stationary phase is active, the carrier gas velocity is optimal, and the system is operating within [4].
Step 5: MS Detection
Procedure: Operate the MS with an Electron Ionization (EI) source at 230°C. Use Synchronous SIM/Scan mode.
Causality: Scan mode (m/z 35-250) provides full-spectrum data to identify unknown impurities via NIST library matching. Selected Ion Monitoring (SIM) mode targets specific quantitation ions (e.g., m/z 84 for DCM, m/z 91 for Toluene) to achieve the ultra-low Limits of Detection (LOD) required by ICH Q3C guidelines.
References
European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline." ICH Quality Guidelines. URL:[Link]
Agilent Technologies. "Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler." Agilent Application Notes. URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compou...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a halogenated imidazole derivative, is a valuable reagent in synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar halogenated organic compounds can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from its generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[1][2][3]
Core Principle: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is classified as a hazardous substance. Its risk profile stems from its reactivity as a brominated organic compound and the toxicological properties common to some imidazole derivatives. The hydrobromide salt can also contribute to the corrosivity of aqueous solutions.
The primary hazards, as indicated by GHS classifications for this and structurally similar compounds, are summarized below.[4][5] This assessment is the foundation for all subsequent handling and disposal decisions.
May cause respiratory irritation or drowsiness and dizziness.[4][5]
This table synthesizes data from safety information for the target compound and closely related analogs.
Mandatory Disposal Protocol: A Step-by-Step Workflow
The only acceptable disposal route for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is through a licensed environmental services contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash .[2]
Step 1: Assemble and Don Personal Protective Equipment (PPE)
Proactive exposure prevention is the cornerstone of laboratory safety. Before handling the compound for disposal, ensure you are wearing the appropriate PPE.[5][6]
Gloves: Wear chemical-resistant gloves (nitrile is a common and effective choice). Always inspect gloves for tears or punctures before use.[5][7]
Eye Protection: Use safety goggles or a face shield to protect against splashes.[5][6]
Lab Coat: A fully buttoned laboratory coat is mandatory to protect against skin contact.[6]
Work Area: All handling of this compound, including weighing and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9]
Step 2: Segregate and Collect Waste Streams
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[2]
Solid Waste: Collect pure, unadulterated 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide and any contaminated disposable lab supplies (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, sealed container.[6][8]
Liquid Waste: Collect all aqueous and solvent solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
Empty Containers: "Empty" stock containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is considered hazardous and must be collected and added to the liquid hazardous waste stream.[6][10]
Step 3: Container Selection and Labeling
Waste containers must be in good condition, compatible with the waste, and correctly labeled from the moment the first drop of waste is added.[2][11]
Container Material: Use chemically resistant containers. Glass bottles are suitable for many applications. Given the hydrobromide salt, avoid metal containers for liquid waste as it may be corrosive.[1]
Labeling Requirements: The label must be securely affixed and clearly legible with the following information:
The full chemical name: "5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide ". Do not use abbreviations or chemical formulas.[11]
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").[8]
The accumulation start date (the date the first waste was added to the container).[3]
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by a disposal contractor.[11][12]
Location: The SAA must be under the direct control of laboratory personnel.[11]
Segregation: Store the container in secondary containment (such as a chemical-resistant tray) to contain potential spills. Crucially, segregate this waste from incompatible chemicals, particularly strong bases, oxidizing agents, and reactive metals.[8]
Container Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste. Do not leave funnels in the container opening.[11]
Step 5: Arrange for Professional Disposal
Once your waste container is 90% full, you must arrange for its removal.[11]
Contact EHS: Follow your institution's specific procedures to request a waste pickup through your EHS department or a licensed hazardous waste disposal contractor.[6]
Transportation and Final Disposal: The contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete thermal destruction into less harmful components under controlled conditions.[13]
Emergency Protocol: Spill Management
In the event of an accidental release, immediate and appropriate action is critical.
Mastering the Safe Handling of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide: A Guide for Laboratory Professionals
The imperative for stringent safety protocols when handling reactive chemical intermediates cannot be overstated. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a key building block in pharmaceutical synthesis, pre...
Author: BenchChem Technical Support Team. Date: March 2026
The imperative for stringent safety protocols when handling reactive chemical intermediates cannot be overstated. 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, a key building block in pharmaceutical synthesis, presents a specific hazard profile that necessitates a comprehensive understanding and meticulous execution of safety procedures. This guide moves beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the causality behind each recommendation.
Immediate Safety Briefing: Hazard Profile and Core Precautions
Based on data for the compound and its close structural isomers, 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is classified with the following hazards:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Due to its nature as a bromo-substituted alkylating agent, it should be handled with the caution afforded to potentially cytotoxic or mutagenic compounds. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE for handling this compound. The causality is clear: to prevent any contact with the substance, a multi-layered barrier is essential.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals.[3]
Eye/Face Protection
Chemical safety goggles and a face shield.
Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[4][5]
Respiratory Protection
A NIOSH-approved N95 or higher respirator.
Required if handling the solid outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][6]
Protective Clothing
A fully-buttoned laboratory coat with long sleeves and tight-fitting cuffs. A disposable gown is recommended for larger quantities.
Protects skin from accidental contact and prevents contamination of personal clothing.[3][4]
Operational Workflow: From Receipt to Disposal
The following workflow provides a systematic approach to handling 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, designed to minimize exposure risk at every stage.
Caption: Safe Handling Workflow for 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
Spill Kit: A spill kit containing absorbent pads, appropriate neutralizing agents (if applicable), and hazardous waste bags must be available in the immediate vicinity.
2. Handling the Solid Compound:
Weighing: When weighing the solid, do so within the chemical fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
Aliquotting: If smaller portions are needed, aliquot the required amount in the fume hood. Avoid creating dust.
Container Sealing: After use, ensure the primary container is tightly sealed and the exterior is wiped down with a damp cloth to remove any residual particles before returning to storage.
3. In-Solution Handling:
Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Transfers: Use luer-lock syringes or cannulas for liquid transfers to minimize the risk of spills and aerosol generation.[3]
Emergency Procedures: A Plan for the Unexpected
Spill Response:
Small Spills (Powder):
Alert personnel in the immediate area.
Wearing full PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.[3]
Carefully collect the material into a labeled hazardous waste container.
Decontaminate the area with a suitable detergent solution, followed by water.
Large Spills:
Evacuate the laboratory and restrict access.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal: A Critical Final Step
All waste materials contaminated with 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide must be treated as hazardous waste.
Solid Waste: This includes contaminated gloves, weighing papers, and absorbent pads. Collect these in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved procedures. Follow all local, state, and federal regulations.[4]
By adhering to this comprehensive safety and handling guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Trust in these protocols is built upon a foundation of scientific understanding and a commitment to a proactive safety culture.
References
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide — Chemical Substance Information.
SAFETY DATA SHEET - Fisher Scientific. (2014, January 9).
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - EPA OSC Response.
SAFETY DATA SHEET - MilliporeSigma. (2026, March 5).
SAFETY DATA SHEET - MilliporeSigma. (2025, September 23).
Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
8 - SAFETY DATA SHEET.
5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide — Chemical Substance Information.
Material Safety Data Sheet - 1,2,4-Trimethylbenzene, 98%. (2006, March 22).
Safety Data Sheet - Aaron Chemicals. (2024, November 1).
2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole - AK Scientific, Inc.
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.